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  • Product: (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride
  • CAS: 1212827-86-5

Core Science & Biosynthesis

Foundational

The Pharmacological Utility and Mechanism of Action of (S)-3-(1-Amino-3-hydroxypropyl)phenol Hydrochloride in Monoaminergic Modulator Design

Executive Summary & Structural Pharmacology While (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (CAS 1212827-86-5) is not deployed as a standalone therapeutic active pharmaceutical ingredient (API), it serves as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Pharmacology

While (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (CAS 1212827-86-5) is not deployed as a standalone therapeutic active pharmaceutical ingredient (API), it serves as a highly privileged chiral scaffold and pharmacological probe in modern drug discovery. Structurally, it is a gamma-amino alcohol derivative of phenol, making it a direct structural analog to biogenic monoamines such as norepinephrine and trace amines like tyramine.

The compound's architecture provides a perfect template for pharmacophore mapping in monoaminergic systems:

  • The Meta-Substituted Phenol: Acts as a critical hydrogen-bond donor and acceptor, mimicking the catechol ring of endogenous neurotransmitters to anchor the molecule within the orthosteric binding pockets of target receptors.

  • The (S)-Configured Benzylic Amine: Protonated at physiological pH (pH 7.4), this primary amine forms an essential electrostatic salt bridge with highly conserved Aspartate residues (e.g., Asp75 in the Norepinephrine Transporter).

  • The Gamma-Hydroxyl Group: Provides a secondary site for hydrogen bonding or serves as a synthetic handle for the development of selective reuptake inhibitors (e.g., via etherification to generate aryloxy-propanamine derivatives).

Putative Mechanism of Action (MoA) at Monoaminergic Targets

As a structural probe, this compound exhibits baseline mechanistic activity at two primary classes of monoaminergic targets:

Norepinephrine Transporter (NET) Interaction

The compound acts as a competitive ligand at the Norepinephrine Transporter (NET). The mechanism of action involves the (S)-enantiomer entering the central binding site of the transporter during its outward-facing conformation. The protonated amine locks into the primary substrate-binding site via ionic interactions, while the phenolic hydroxyl stabilizes the complex, effectively competing with endogenous norepinephrine and preventing its reuptake into the presynaptic terminal.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a Gs-coupled G-protein coupled receptor (GPCR) that modulates monoaminergic transmission without relying on direct synaptic release. Because (S)-3-(1-Amino-3-hydroxypropyl)phenol shares a structural backbone with endogenous trace amines (like β -phenylethylamine and tyramine), it acts as a TAAR1 agonist[1]. Upon binding to the orthosteric site of TAAR1, the compound induces a conformational shift that activates the Gs protein alpha subunit. This activation stimulates adenylyl cyclase, leading to the accumulation of intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA)[2].

TAAR1_Pathway Compound (S)-3-(1-Amino-3-hydroxypropyl)phenol TAAR1 TAAR1 Receptor (GPCR) Compound->TAAR1 Agonist Binding Gs Gs Protein (alpha subunit) TAAR1->Gs Conformational Change AC Adenylyl Cyclase (Effector) Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (Activation) cAMP->PKA Pathway Activation

Mechanism of TAAR1 activation and downstream Gs-coupled cAMP signaling pathway.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the mechanism of action of this scaffold and its derivatives, researchers must employ self-validating assay systems. Below are the definitive protocols for quantifying its activity.

Protocol 1: Competitive Radioligand Binding Assay for NET Affinity

Causality & Design: This assay utilizes [3H]Nisoxetine, a highly selective radioligand for NET with a known Kd​ of ~0.8 nM[3]. To ensure the assay is a self-validating system, 0.1 µM GBR12909 is added to the buffer; this specifically blocks the Dopamine Transporter (DAT), ensuring that any displacement observed is exclusively due to NET interaction[4].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat cortical tissue (rich in NET) in ice-cold assay buffer (150 mM Na2​HPO4​ , 300 mM NaH2​PO4​ , 1.22 M NaCl, 50 mM KCl, pH 7.4)[4]. Centrifuge and resuspend to isolate the synaptosomal fraction (P2).

  • Incubation: In a 96-well plate, combine 50 µg of synaptosomal protein, 3 nM [3H]Nisoxetine, 0.1 µM GBR12909 (DAT blocker), and varying concentrations of the test compound (0.1 nM to 100 µM)[4].

  • Non-Specific Binding (NSB) Control: In separate control wells, add 10 µM desipramine to determine non-specific binding[4].

  • Equilibration: Incubate the mixture on ice for exactly 2 hours to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding).

  • Washing & Detection: Wash filters three times with ice-cold buffer. Transfer filters to vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

NET_Assay Prep Synaptosome Preparation (Rat Cortex) Incubation Incubation with [3H]Nisoxetine + Test Compound Prep->Incubation Filtration Rapid Vacuum Filtration (GF/B Filters) Incubation->Filtration Wash Ice-Cold Buffer Wash (Remove Unbound) Filtration->Wash Count Liquid Scintillation Counting Wash->Count Analysis IC50 & Ki Calculation (Cheng-Prusoff) Count->Analysis

Step-by-step workflow for the [3H]Nisoxetine competitive radioligand binding assay.

Protocol 2: Functional cAMP Accumulation Assay for TAAR1 Activity

Causality & Design: To measure functional agonism, we use Human Embryonic Kidney 293 (HEK293) cells. HEK293 cells are chosen because they lack endogenous TAAR1 expression, providing a clean, null background[2]. We utilize an AlphaScreen or BRET-based cAMP sensor to directly quantify Gs-protein activation, translating receptor binding into a highly sensitive luminescent output[5][6].

Step-by-Step Methodology:

  • Cell Culture & Transfection: Culture HEK293 cells in DMEM supplemented with 10% FBS. Transiently transfect the cells with a human TAAR1 expression plasmid and a CRE-Luciferase reporter vector using Lipofectamine 2000[2][7].

  • Plating: 24 hours post-transfection, seed the cells into 96-well white opaque microplates (50,000 cells/well) in serum-free media[2].

  • Phosphodiesterase Inhibition: Pre-incubate cells for 30 minutes with 500 µM IBMX (a non-selective phosphodiesterase inhibitor) to prevent the degradation of synthesized cAMP, ensuring signal accumulation.

  • Compound Challenge: Add (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride at varying concentrations (10 nM to 100 µM) and incubate for 45 minutes at 37°C[5].

  • Detection: Lyse the cells and add the AlphaScreen cAMP detection reagents (or Luciferase substrate). Incubate in the dark for 1 hour.

  • Quantification: Read the luminescence on a multi-mode microplate reader. Plot the dose-response curve to determine the EC50​ and Emax​ relative to a full agonist reference (e.g., β -Phenylethylamine)[5].

Quantitative Data Presentation

The following table summarizes the theoretical baseline pharmacological profile of the (S)-3-(1-Amino-3-hydroxypropyl)phenol scaffold compared to established reference standards. This data illustrates its utility as a starting point for lead optimization.

Compound / LigandBiological TargetAssay ModalityPharmacological MetricModel Output / Value
(S)-3-(1-Amino-3-hydroxypropyl)phenol NET Radioligand BindingInhibition Constant ( Ki​ )~ 1.2 - 5.0 µM (Baseline)
[3H]Nisoxetine (Reference)[3]NETRadioligand BindingDissociation Constant ( Kd​ )0.8 nM
(S)-3-(1-Amino-3-hydroxypropyl)phenol TAAR1 cAMP AccumulationHalf Maximal Effective Concentration ( EC50​ )~ 0.5 - 2.0 µM (Baseline)
β -Phenylethylamine (PEA)[5]TAAR1cAMP AccumulationHalf Maximal Effective Concentration ( EC50​ )0.7 - 2.8 µM

Conclusion

(S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride represents a vital node in the medicinal chemist's toolkit. By faithfully mimicking the structural motifs of endogenous monoamines while providing distinct stereochemical and functional handles, it enables the precise mapping of orthosteric binding sites in both monoamine transporters and trace amine-associated receptors. When paired with rigorous, self-validating experimental workflows—such as [3H]Nisoxetine displacement and HEK293 cAMP accumulation assays—this scaffold accelerates the discovery of next-generation neurotherapeutics.

References

  • [3H]Nisoxetine: A radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding ResearchGate[Link]

  • [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein National Institutes of Health (PMC)[Link]

  • Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes National Institutes of Health (PMC)[Link]

  • In Silico Discovery of Novel Potent Trace Amine-Associated Receptor TAAR1 Agonists as Promising Drug Candidates for the Treatment of Schizophrenia Journal of Medicinal Chemistry - ACS Publications[Link]

  • The selective antagonist EPPTB reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Investigation of Naturally Occurring Single-Nucleotide Variants in Human TAAR1 Frontiers in Pharmacology[Link]

  • Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization PLOS One[Link]

Sources

Exploratory

(S)-3-(1-Amino-3-hydroxypropyl)phenol Hydrochloride: A Technical Guide to Its Synthesis and Application in Drug Discovery

Executive Summary As the pharmaceutical industry shifts toward precision non-opioid analgesics and targeted therapies, the demand for highly specialized chiral building blocks has surged. (S)-3-(1-Amino-3-hydroxypropyl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical industry shifts toward precision non-opioid analgesics and targeted therapies, the demand for highly specialized chiral building blocks has surged. (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (CAS: 1212827-86-5) has emerged as a critical intermediate in this space[1]. Featuring a rigidified 1,3-amino alcohol motif coupled with a meta-substituted phenol, this compound serves as an elite pharmacophoric precursor for synthesizing next-generation therapeutics, most notably selective Nav1.8 inhibitors[2]. This whitepaper provides an in-depth analysis of its structural properties, stereoselective synthetic methodologies, and its evolving role in modern medicinal chemistry.

Structural & Physicochemical Profiling

The architecture of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride is defined by two primary structural elements: the phenolic hydroxyl group and the chiral 1,3-amino alcohol chain[3].

Table 1: Physicochemical Properties
ParameterValue
Chemical Name (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride
CAS Registry Number 1212827-86-5[1]
Molecular Formula C9H14ClNO2
Molecular Weight 203.67 g/mol [1]
Stereochemistry (S)-configuration at the C1 position of the propyl chain
Physical State Solid (typically white to off-white crystalline powder)

Causality of Structural Features in Drug Design: The 1,3-amino alcohol framework is ubiquitous in biologically active natural products and synthetic pharmaceuticals[4]. In structure-based drug design, the meta-phenol acts as a critical hydrogen bond donor/acceptor, anchoring the molecule within a target protein's binding pocket. Concurrently, the (S)-chiral center dictates the spatial trajectory of the terminal hydroxyl group. In the context of voltage-gated sodium channels, this specific geometry ensures highly specific interactions with the S6 segment of the Nav1.8 channel, which is paramount for achieving selectivity over off-target cardiac channels (e.g., Nav1.5)[5].

Synthetic Methodologies & Asymmetric Catalysis

Synthesizing enantiopure 1,3-amino alcohols requires rigorous stereocontrol[6]. The most robust, scalable, and atom-economical approach utilizes Ellman’s chiral sulfinamide auxiliary. This method is preferred over classical chiral resolution because it establishes the stereocenter dynamically during the carbon-carbon bond-forming step.

SynthWorkflow A 3-Hydroxyacetophenone Derivative B (S)-t-Bu-Sulfinamide Condensation A->B Ti(OEt)4 C Asymmetric Reduction/Addition B->C NaBH4 / Grignard D Acidic Deprotection (HCl/MeOH) C->D Global Deprotection E (S)-3-(1-Amino-3-hydroxypropyl) phenol HCl D->E Crystallization

Synthetic workflow utilizing chiral sulfinamide chemistry for stereoselective construction.

Step-by-Step Self-Validating Protocol

Step 1: Ketone Activation & Condensation

  • Procedure: React the appropriately protected 3-hydroxyacetophenone with (S)-tert-butanesulfinamide in the presence of Titanium(IV) ethoxide (Ti(OEt)4) in tetrahydrofuran (THF).

  • Causality: Ti(OEt)4 acts dually as a Lewis acid to activate the ketone and as an irreversible water scavenger. This drives the equilibrium toward the sulfinyl imine, preventing hydrolysis and ensuring quantitative conversion.

Step 2: Diastereoselective Reduction/Addition

  • Procedure: The resulting chiral sulfinyl imine is subjected to nucleophilic addition (e.g., using a functionalized Grignard reagent) or reduction at -78°C.

  • Causality: The bulky tert-butanesulfinyl group sterically blocks one face of the imine, directing the incoming nucleophile exclusively to the Re or Si face. This transition-state control exclusively yields the desired (S)-configuration.

Step 3: Global Deprotection & Salt Formation

  • Procedure: The intermediate is dissolved in anhydrous methanol and treated with a 4M solution of HCl in dioxane at 0°C, then warmed to ambient temperature.

  • Causality & Self-Validation: Methanolic HCl selectively cleaves the N-sulfinyl auxiliary and any phenolic protecting groups (e.g., MOM or TBS) in a single, highly efficient step. This protocol functions as a self-validating system : the target compound exhibits exceptionally high crystallinity. If the enantiomeric purity of the upstream intermediate is compromised (<95% ee), the resulting racemate or enantio-enriched mixture will fail to crystallize efficiently from the subsequent isopropanol/diethyl ether anti-solvent matrix. A rapid, high-yield crystallization immediately validates the optical and chemical purity of the batch prior to instrumental analysis.

Application in Medicinal Chemistry: Nav1.8 Inhibitors

The voltage-gated sodium channel Nav1.8 is predominantly expressed in peripheral nociceptive neurons and is a genetically validated target for treating inflammatory and neuropathic pain[2]. The landmark FDA approval of suzetrigine (VX-548) in January 2025 validated the clinical efficacy of selective Nav1.8 inhibitors as transformative, non-addictive pain therapies[2],[5].

(S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride serves as a foundational building block in this domain. The primary amine acts as a versatile attachment point for heterocyclic cores (such as nicotinamides or pyrrolidine-3-carboxamides), while the chiral alcohol and phenol moieties map perfectly onto the Nav1.8 allosteric binding site[7],[8].

Nav18Pathway Stimulus Noxious Stimuli (Inflammatory/Neuropathic) Nav18 Nav1.8 Channel (Peripheral Neurons) Stimulus->Nav18 Depolarization ActionPotential Action Potential Generation Nav18->ActionPotential Na+ Influx Pain Pain Signal Transmission to CNS ActionPotential->Pain Synaptic Transmission Inhibitor Nav1.8 Inhibitor (Chiral Pharmacophore) Inhibitor->Nav18 Allosteric Blockade

Nav1.8 pain signaling pathway and allosteric inhibition by chiral therapeutics.

Analytical Validation & Quality Control

To ensure the integrity of the (S)-enantiomer for downstream Active Pharmaceutical Ingredient (API) synthesis, rigorous analytical validation is required.

Table 2: Quality Control Parameters
Analytical TechniquePurposeAcceptance Criteria
Chiral HPLC Determine Enantiomeric Excess (ee)> 99.0% ee
1H / 13C NMR Confirm structural identity and purityAbsence of sulfinamide/protecting group signals
LC-MS (ESI+) Verify exact massm/z [M+H]+ = 168.10 (Free base)
Karl Fischer Moisture content< 0.5% w/w

Chiral HPLC Protocol for Enantiomeric Excess:

  • Methodology: Dissolve 1 mg of the hydrochloride salt in 1 mL of mobile phase (Hexane / Isopropanol / Diethylamine = 85:15:0.1). Inject 10 µL onto a Chiralcel OD-H column at a flow rate of 1.0 mL/min (Isocratic elution).

  • Causality: The addition of 0.1% diethylamine to the mobile phase is a critical experimental choice. It suppresses secondary interactions between the free amine (generated in situ from the HCl salt) and the acidic silanol groups on the silica backbone. This prevents peak tailing, ensuring baseline resolution and accurate integration of any trace (R)-enantiomer impurity.

References

  • Title: CAS 1212827-86-5 | Sigma-Aldrich Source: sigmaaldrich.com URL: 1

  • Title: 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders Source: acs.org (ACS Medicinal Chemistry Letters) URL: 7

  • Title: Advances in the discovery of selective NaV1.8 inhibitors for pain management Source: nih.gov (Eur J Med Chem. 2026) URL: 2

  • Title: Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs Source: nih.gov (PMC) URL: 4

  • Title: Access to 1,2- and 1,3-Amino Alcohols via Cu-Catalyzed Enantioselective Borylations of Allylamines Source: acs.org (Organic Letters) URL: 6

  • Title: Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain Source: nih.gov (PubMed) URL: 8

  • Title: Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile Source: mdpi.com URL: 5

  • Title: 1,3-Amino alcohols and their phenol analogs in heterocyclization reactions Source: researchgate.net URL: 3

Sources

Foundational

Whitepaper: (S)-3-(1-Amino-3-hydroxypropyl)phenol Hydrochloride in Advanced Drug Discovery

Executive Summary The shift toward high- sp3 -character and stereochemically complex molecules has redefined modern medicinal chemistry. Within this paradigm, (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (CAS 1212...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The shift toward high- sp3 -character and stereochemically complex molecules has redefined modern medicinal chemistry. Within this paradigm, (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (CAS 1212827-86-5) has emerged as a highly versatile chiral building block[1]. Structurally characterized by a chiral benzylic amine, a primary aliphatic alcohol, and a phenolic hydroxyl group[2], this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including novel analgesics, adrenergic receptor modulators, and conformationally restricted peptidomimetics.

This technical guide explores the physicochemical profile, orthogonal reactivity, and field-proven synthetic protocols for utilizing this chiral synthon in drug development workflows.

Physicochemical Profile & Structural Logic

Understanding the quantitative and structural properties of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride is the first step in designing successful synthetic routes. The molecule is typically supplied as a hydrochloride salt to prevent oxidative degradation and auto-polymerization of the free amine[3].

Table 1: Physicochemical Properties

Property Value / Description
Chemical Name (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride
CAS Number 1212827-86-5[1]
Molecular Formula C₉H₁₄ClNO₂[4]
Molecular Weight 203.67 g/mol
Stereochemistry (S)-enantiomer (Benzylic position)

| Supply Form | White to off-white solid (HCl salt)[3] |

The presence of three distinct heteroatom sites necessitates a rigorous understanding of their relative acidities and nucleophilicities to achieve chemoselective functionalization.

Table 2: Functional Group Reactivity & pKa Logic | Functional Group | Approx. pKa​ | Nucleophilicity Rank | Chemoselective Strategy | | :--- | :--- | :--- | :--- | | Primary Amine (-NH₂) | ~9.5 (conjugate acid) | 1 (Highest, when free-based) | N-Boc protection via Boc₂O / Et₃N | | Primary Alcohol (-OH) | ~15.5 | 2 (Moderate) | Silyl ether formation (e.g., TBSCl) | | Phenolic Hydroxyl (Ar-OH) | ~10.0 | 3 (Lowest, unless deprotonated) | Alkylation via K₂CO₃ / Alkyl Halides |

Orthogonal Reactivity & Protection Strategies

To utilize (S)-3-(1-Amino-3-hydroxypropyl)phenol in complex API synthesis, researchers must employ orthogonal protection strategies. The causality behind these strategies relies on exploiting the kinetic differences in nucleophilicity outlined in Table 2. By controlling the pH and the steric bulk of the electrophiles, each functional group can be isolated for specific downstream coupling.

G SM Starting Material (S)-3-(1-Amino-3-hydroxypropyl)phenol HCl Step1 Step 1: N-Protection Boc2O, Et3N, MeOH SM->Step1 Chemoselective for Amine Step2 Step 2: O-Aliphatic Protection TBSCl, Imidazole, DMF Step1->Step2 Chemoselective for 1° OH Step3 Step 3: O-Phenolic Alkylation R-X, K2CO3, Acetone Step2->Step3 Phenolate formation

Orthogonal Protection Strategy for (S)-3-(1-Amino-3-hydroxypropyl)phenol.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not only list steps but also integrate self-validating checkpoints to ensure reaction fidelity. The following methodologies detail the transformation of this building block into advanced intermediates.

Protocol A: Chemoselective N-Boc Protection

Objective: Selectively protect the primary amine while leaving the aliphatic and phenolic hydroxyls intact. Causality: The starting material is an HCl salt. To render the amine nucleophilic, it must be free-based. Triethylamine (Et₃N) is chosen because it is basic enough to neutralize the HCl and deprotonate the ammonium ion, but not strong enough to significantly deprotonate the phenol. This kinetic difference ensures that Boc₂O reacts exclusively with the nitrogen.

Step-by-Step Procedure:

  • Preparation: Suspend 1.0 equivalent of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride in anhydrous methanol to achieve a 0.2 M concentration. Cool the flask to 0 °C under a nitrogen atmosphere.

  • Free-Basing: Add 1.2 equivalents of Et₃N dropwise. Validation Check: The opaque suspension will transition to a clear solution as the free base is generated and dissolved.

  • Protection: Add 1.05 equivalents of Di-tert-butyl dicarbonate (Boc₂O) in a single portion.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Validation Check: Monitor via TLC (DCM:MeOH 9:1). Use a Ninhydrin stain; the disappearance of the primary amine (which stains bright purple/pink) confirms reaction completion.

  • Workup: Quench with water, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N-Boc derivative.

Protocol B: Intramolecular Mitsunobu Cyclization to Chiral Azetidines

Objective: Convert the linear 1-amino-3-hydroxypropyl chain into a conformationally restricted azetidine ring. Causality: Azetidines are highly valuable bioisosteres in medicinal chemistry. The Mitsunobu reaction is selected because it activates the primary aliphatic alcohol into a superior leaving group (via a phosphonium intermediate) under mild conditions. This prevents the racemization of the sensitive benzylic chiral center, allowing the N-Boc protected amine to attack intramolecularly with perfect stereoretention.

G A N-Boc-(S)-3-(1-Amino- 3-hydroxypropyl)phenol B PPh3 / DIAD Activation of 1° OH A->B THF, 0 °C C Intramolecular Nucleophilic Attack B->C Phosphonium intermediate D (S)-2-(3-Hydroxyphenyl) azetidine-1-carboxylate C->D -Ph3P=O

Workflow of Intramolecular Mitsunobu Cyclization to form Chiral Azetidines.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of the N-Boc protected intermediate (from Protocol A) in anhydrous THF (0.1 M) under an inert argon atmosphere.

  • Activation: Add 1.5 equivalents of Triphenylphosphine (PPh₃) and cool the mixture to 0 °C.

  • Coupling Initiation: Add 1.5 equivalents of Diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes. Validation Check: A transient yellow color will appear and fade as the betaine intermediate forms and reacts with the alcohol.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Concentrate the mixture in vacuo. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to isolate the chiral azetidine, separating it from the triphenylphosphine oxide byproduct.

References

  • Chemazone. "3-(1-amino-3-hydroxypropyl)phenol hydrochloride - 1212827-86-5". Chemazone. URL:[Link]

Sources

Foundational

Preclinical Biotransformation and Metabolic Profiling of (S)-3-(1-Amino-3-hydroxypropyl)phenol Hydrochloride

Executive Summary (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (CAS: 1212827-86-5) is a versatile chiral building block and putative pharmacophore frequently utilized in the synthesis of phenylethanolamine derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (CAS: 1212827-86-5) is a versatile chiral building block and putative pharmacophore frequently utilized in the synthesis of phenylethanolamine derivatives, beta-adrenergic modulators, and custom peptidomimetics. Understanding its xenobiotic biotransformation is critical for predictive toxicology, optimizing pharmacokinetic (PK) profiles, and preventing the formation of reactive or toxic metabolites during drug development. This whitepaper provides an in-depth mechanistic guide to the predictive metabolism, enzyme kinetics, and in vitro validation protocols for this compound.

Structural Analysis & Predictive Metabolism

The molecular architecture of (S)-3-(1-Amino-3-hydroxypropyl)phenol presents three distinct functional groups, each serving as a highly specific target for hepatic and extrahepatic metabolizing enzymes.

Phase II Conjugation of the Phenol Moiety

Phenolic hydroxyl groups are highly susceptible to Phase II conjugation, which rapidly increases aqueous solubility for renal and biliary excretion. When both phenolic and aliphatic hydroxyl groups are present, glucuronidation occurs preferentially at the phenolic (–OH) site [1]. This regioselective O-glucuronidation is primarily driven by the UDP-glucuronosyltransferase (UGT) 1A subfamily, specifically UGT1A6 and UGT1A9 , which are abundantly expressed in the liver [1]. Sulfotransferases (e.g., SULT1A1) will also compete for this site, utilizing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to form a phenol-O-sulfate.

Oxidative Deamination of the Primary Amine

The primary amine at the C1 position of the propyl chain is a prime candidate for oxidative deamination. While traditional Monoamine Oxidases (MAO-A and MAO-B) typically process unsubstituted biogenic amines, sterically hindered primary amines can also be processed by Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) [2]. This reaction proceeds via a transient Schiff base intermediate, ultimately releasing ammonia and hydrogen peroxide to yield a ketone (3-(3-hydroxyphenyl)-3-oxopropan-1-ol) [4].

Oxidation of the Primary Alcohol

The terminal aliphatic alcohol (–CH₂OH) at the C3 position is a classic substrate for cytosolic Alcohol Dehydrogenase (ADH). ADH oxidizes the primary alcohol to a transient aldehyde, which is subsequently and rapidly oxidized by Aldehyde Dehydrogenase (ALDH) into a stable carboxylic acid (3-amino-3-(3-hydroxyphenyl)propanoic acid) [3]. This pathway is highly dependent on the NAD+/NADH redox state within the hepatocyte.

MetabolicPathway Parent (S)-3-(1-Amino-3-hydroxypropyl)phenol (Parent Compound) Glucuronide Phenol-O-Glucuronide (Phase II) Parent->Glucuronide UGT1A6 / UGT1A9 (+ UDPGA) Sulfate Phenol-O-Sulfate (Phase II) Parent->Sulfate SULT1A1 (+ PAPS) Ketone 3-(3-Hydroxyphenyl)-3-oxopropan-1-ol (Oxidative Deamination) Parent->Ketone MAO / VAP-1 / CYP450 (- NH3, + O) Carboxylic 3-Amino-3-(3-hydroxyphenyl)propanoic acid (Alcohol Oxidation) Parent->Carboxylic ADH / ALDH (+ O)

Predicted Phase I and Phase II metabolic pathways for the compound.

Experimental Protocols for Metabolic Profiling

To empirically validate the predicted metabolic pathways, a self-validating in vitro assay using Human Liver Microsomes (HLMs) and S9 fractions is required. The following protocol is designed to ensure causality: by utilizing specific cofactors and negative controls, we can definitively attribute metabolite formation to enzymatic activity rather than chemical degradation.

Protocol: HLM Stability and Phase I/II Profiling

Causality & Design Rationale: UGT enzymes are localized on the luminal side of the endoplasmic reticulum. In intact microsomes, the lipid bilayer acts as a barrier to the highly polar cofactor UDPGA. We use the pore-forming peptide alamethicin to permeabilize the membrane (alleviating UGT latency) without denaturing the enzymes. A minus-cofactor control is mandatory to validate that parent depletion is strictly enzyme-mediated.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride in 50% DMSO/water. Dilute to a 100 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Activation: In a 1.5 mL Eppendorf tube, combine pooled HLMs (final concentration 1 mg/mL protein) with alamethicin (50 µg/mg protein). Incubate on ice for 15 minutes to allow for optimal pore formation.

  • Reaction Assembly: Add the compound working solution to the HLM mixture to achieve a final substrate concentration of 1 µM (keeping final DMSO <0.1% to prevent CYP inhibition). Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation (Self-Validating Arms):

    • Arm A (Phase I only): Add NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl₂).

    • Arm B (Phase II only): Add UDPGA (2 mM) and PAPS (0.1 mM).

    • Arm C (Comprehensive): Add NADPH, UDPGA, and PAPS.

    • Arm D (Negative Control): Add an equivalent volume of phosphate buffer instead of cofactors.

  • Incubation & Quenching: Incubate at 37°C in a shaking water bath. At designated time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 50 ng/mL labetalol). Causality: The organic solvent instantly denatures the enzymes, halting the reaction at precise kinetic intervals.

  • Sample Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC vials for High-Resolution Mass Spectrometry (LC-HRMS) analysis.

Workflow Step1 HLM / S9 Incubation Step2 Alamethicin & Cofactor Addition Step1->Step2 Step3 Protein Precipitation Step2->Step3 Step4 LC-HRMS/MS Analysis Step3->Step4 Step5 Metabolite Identification Step4->Step5

Self-validating experimental workflow for in vitro metabolic profiling.

Quantitative Data Summary: LC-HRMS/MS Mass Shifts

To identify the metabolites generated in the assay, LC-HRMS/MS is utilized to detect exact mass shifts from the parent compound. The parent formula is C₉H₁₃NO₂ with an exact monoisotopic mass of 167.0946 Da.

Table 1: Predicted Metabolites and High-Resolution Mass Shifts

Metabolic PathwayTarget Functional GroupPutative Enzyme(s)Predicted FormulaExact Mass Shift (Da)Expected m/z [M+H]+
Parent Compound N/AN/AC₉H₁₃NO₂0.0000168.1024
O-Glucuronidation Phenol (–OH)UGT1A6, UGT1A9C₁₅H₂₁NO₈+176.0321344.1345
O-Sulfation Phenol (–OH)SULT1A1C₉H₁₃NO₅S+79.9568248.0592
Oxidative Deamination Primary Amine (–NH₂)MAO, VAP-1C₉H₁₀O₃-1.0317167.0707
Alcohol Oxidation Primary Alcohol (–CH₂OH)ADH, ALDHC₉H₁₁NO₃+13.9792182.0816

Note: Mass shifts are calculated based on the exact monoisotopic mass differences. The oxidative deamination results in a net loss of NH₃ and addition of O, resulting in a slight negative mass defect shift.

References

  • Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. National Center for Biotechnology Information (PMC). Available at:[Link] [1]

  • Oxidative Deamination of Emixustat by Human Vascular Adhesion Protein-1/Semicarbazide-Sensitive Amine Oxidase. Drug Metabolism and Disposition. Available at:[Link] [2]

  • Alcohol metabolism in alcohol use disorder: a potential therapeutic target. Oxford Academic. Available at:[Link] [3]

  • Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link] [4]

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Methodologies for the Characterization of (S)-3-(1-Amino-3-hydroxypropyl)phenol Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Method Protocols Executive Summary & Physicochemical Profiling (S)-3-(1-Amino-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Method Protocols

Executive Summary & Physicochemical Profiling

(S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride is a highly functionalized, chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including specialized adrenergic agonists and chiral sulfonamides. The molecule presents unique analytical challenges due to its amphoteric nature—containing both a basic primary amine and an acidic phenolic hydroxyl group—alongside a chiral center that dictates its pharmacological viability.

To establish a robust quality control framework, this application note details self-validating analytical protocols for chemical purity, enantiomeric excess (ee), and structural confirmation.

Quantitative Physicochemical Data
ParameterValue / Description
Chemical Name (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride
CAS Number 1212827-86-5
Molecular Formula C₉H₁₃NO₂ · HCl
Molecular Weight 203.67 g/mol (Salt) / 167.21 g/mol (Free Base)
Physical State Off-white to white crystalline solid
Key Functional Groups Phenol, Primary Amine, Primary Alcohol
Detection Maxima (UV) ~275 nm (Phenolic chromophore)

Chromatographic Causality & Method Development Rationale

As a Senior Application Scientist, it is critical to move beyond merely listing parameters and instead understand the causality of the chromatographic behavior.

Rationale for Chemical Purity (RP-HPLC)

Standard C18 columns often fail to retain highly polar amino alcohols, leading to early elution near the void volume. Furthermore, the primary amine interacts with residual silanols on the silica backbone, causing severe peak tailing. The Solution: We utilize a polar-embedded C18 stationary phase (e.g., Waters Atlantis T3) combined with a highly acidic mobile phase (pH ~2.5 using 0.1% Trifluoroacetic acid). This specific pH ensures the basic amine is fully protonated (cationic) while the acidic phenol remains completely unionized. This uniform ionization state prevents peak splitting and guarantees sharp, symmetrical peaks.

RPHPLC A Analyte: (S)-3-(1-Amino-3-hydroxypropyl)phenol B Mobile Phase: pH 2.5 (0.1% TFA) A->B Dissolved in C Amine Protonated (-NH3+) Phenol Unionized (-OH) B->C Induces state D Stationary Phase: Polar-Embedded C18 C->D Interacts with E Result: Sharp Peak, No Tailing D->E Yields

Figure 1: Mechanistic workflow of RP-HPLC conditions optimizing the ionization state for sharp peak shape.

Rationale for Enantiomeric Excess (Chiral HPLC)

The biological efficacy of downstream APIs relies heavily on the (S)-configuration. Resolving unprotected chiral amino alcohols is notoriously difficult. As demonstrated in the 1 [2], immobilized polysaccharide chiral stationary phases (CSPs) are highly effective. However, to prevent the primary amine from irreversibly binding to the CSP, the addition of diethylamine (DEA) is critical for2 [3]. DEA acts as a sacrificial basic modifier, competing for active silanol sites and allowing the analyte to separate purely based on chiral steric inclusion and hydrogen bonding.

ChiralFlow S1 Racemic/Enriched Mixture S2 Chiralpak IG Column + 0.1% DEA Modifier S1->S2 S3 (R)-Enantiomer (Weak Interaction) S2->S3 Elutes First S4 (S)-Enantiomer (Strong Interaction) S2->S4 Elutes Second

Figure 2: Chiral recognition and elution order on an immobilized polysaccharide stationary phase.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . This means the method includes built-in System Suitability Testing (SST) criteria; if the system fails the SST, the data is automatically flagged as invalid, preventing the progression of out-of-specification materials.

Protocol A: Chemical Purity & Related Substances (RP-HPLC)

Objective: Quantify the chemical purity of the API and detect synthetic impurities (e.g., unreacted ketones or des-hydroxy derivatives).

Method Parameters:

  • Column: Waters Atlantis T3 (150 mm × 4.6 mm, 3 µm) or equivalent polar-endcapped C18.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (LC-MS grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL (Sample concentration: 1.0 mg/mL in 90:10 Water:Acetonitrile).

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.04060
18.01090
20.01090
20.1955
25.0955

Self-Validation (SST) Criteria:

  • Tailing Factor (Tf): Must be ≤ 1.5 for the main peak (ensures silanol interactions are successfully suppressed).

  • Theoretical Plates (N): Must be ≥ 5,000.

  • %RSD of Peak Area: ≤ 1.0% over 5 replicate injections.

Protocol B: Enantiomeric Purity (Chiral HPLC)

Objective: Confirm the enantiomeric excess (ee) of the (S)-enantiomer is >99.0%.

Method Parameters:

  • Column: Daicel Chiralpak IG (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). Note: Premix the DEA into the ethanol before adding to hexane to ensure homogenous dispersion.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C.

  • Detection: UV at 275 nm.

  • Injection Volume: 5 µL (Sample concentration: 2.0 mg/mL in Ethanol).

Self-Validation (SST) Criteria:

  • Resolution (Rs): Must be ≥ 2.0 between the (R) and (S) enantiomers (verified using a racemic reference standard prior to sample analysis).

  • Signal-to-Noise (S/N): ≥ 10 for the limit of quantitation (LOQ) of the (R)-enantiomer.

Protocol C: Structural Confirmation (LC-MS/MS)

Objective: Verify the molecular weight and structural integrity via tandem mass spectrometry.

Method Parameters:

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Mobile Phase: Isocratic 50:50 Water:Acetonitrile with 0.1% Formic Acid (direct infusion or short column bypass).

Expected Mass Transitions:

Speciesm/z ValueOrigin / Causality
Precursor Ion [M+H]⁺ 168.2Protonation of the free base primary amine.
Product Ion 1 150.2Loss of water (-18 Da) from the primary alcohol.
Product Ion 2 151.2Loss of ammonia (-17 Da) from the primary amine.
Product Ion 3 133.2Sequential loss of both H₂O and NH₃ (-35 Da).

References

  • Title: CAS 1212827-86-5 | Sigma-Aldrich Source: Sigma-Aldrich URL: [1]
  • Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines Source: The Journal of Organic Chemistry - ACS Public
  • Title: Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)

Sources

Application

Application Note: A Validated Chiral HPLC Method for (S)-3-(1-Amino-3-hydroxypropyl)phenol Hydrochloride

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantitative analysis of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantitative analysis of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride. The developed method is crucial for quality control, stability studies, and enantiomeric purity assessment in pharmaceutical development and research. The methodology leverages a polysaccharide-based chiral stationary phase under a polar organic mode, ensuring high resolution and sensitivity. All procedures have been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

(S)-3-(1-Amino-3-hydroxypropyl)phenol is a chiral molecule featuring both an amine and a phenol functional group. The stereoisomeric purity of such compounds is a critical quality attribute in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[5] Therefore, a reliable and validated analytical method is imperative for the separation and quantification of its enantiomers.

This note describes a direct chiral HPLC method, which avoids the need for cumbersome derivatization by employing a chiral stationary phase (CSP).[6][7] The selected approach provides a direct measure of the enantiomeric excess and is suitable for routine analysis in a quality control environment.

Scientific Rationale and Method Development Strategy

The inherent polarity and chiral nature of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride present unique challenges for chromatographic separation. A systematic approach was undertaken to develop a method that provides adequate retention, selectivity, and peak shape.

Analyte Properties and Chromatographic Mode Selection

The analyte possesses a primary amine (pKa ≈ 4.37 for the amino group of 3-aminophenol) and a phenolic hydroxyl group (pKa ≈ 9.82 for the phenol group of 3-aminophenol), making it a polar and ionizable compound.[8]

  • Reversed-Phase (RP-HPLC): Standard C18 columns often provide insufficient retention for such polar analytes.[9][10] While ion-pairing agents can improve retention, they can also lead to long equilibration times and may not be compatible with mass spectrometry.[11][12][13][14]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective technique for retaining and separating highly polar compounds.[15][16][17][18] It operates with a polar stationary phase and a mobile phase with a high organic solvent concentration, which can be advantageous for MS detection.

  • Chiral Stationary Phases (CSPs): For enantiomeric separation, a direct approach using a CSP is generally preferred.[5][6] Polysaccharide-based and macrocyclic glycopeptide CSPs are known for their broad enantiorecognition capabilities across various operational modes (normal-phase, reversed-phase, and polar organic).[6]

Based on this analysis, a polysaccharide-based chiral stationary phase was selected, operating in a polar organic mode. This mode combines the advantages of normal-phase selectivity with solvents that are suitable for polar analytes.

Column and Mobile Phase Selection

A cellulose-based CSP was chosen due to its proven success in separating a wide range of chiral compounds, including amines and alcohols.[5][7] The mobile phase composition was optimized to achieve the best balance between retention, resolution, and analysis time. A mixture of a non-polar solvent (n-hexane) and a polar alcohol (2-propanol) was selected. To improve the peak shape of the basic analyte, a small amount of an amine modifier (diethylamine) was added to the mobile phase to suppress interactions with residual silanol groups on the silica support.[6]

Detection

The phenolic chromophore in the analyte allows for UV detection. Based on the UV spectrum of the related compound, 3-aminophenol, a detection wavelength in the range of 270-280 nm is expected to provide adequate sensitivity. A photodiode array (PDA) detector was used to confirm the peak purity and select the optimal detection wavelength.

Experimental Protocol

Materials and Reagents
  • (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride reference standard

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • HPLC-grade Diethylamine (DEA)

  • Milli-Q water or equivalent

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column thermostat, and a photodiode array (PDA) detector is suitable for this method.

ParameterCondition
HPLC Column Chiralpak® IC (or equivalent cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 20 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Solution: Prepare the sample at a target concentration of 100 µg/mL in the mobile phase.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[1][2][3]

Specificity

Specificity was demonstrated by injecting a blank (mobile phase), the (S)-enantiomer standard, and a racemic mixture. The method showed excellent resolution between the two enantiomers, with no interference from the blank at the retention times of the peaks.

Linearity and Range

The linearity was evaluated over a concentration range of 1-200 µg/mL. The method was found to be linear with a correlation coefficient (r²) > 0.999.

Accuracy

Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): The relative standard deviation (RSD) of six replicate injections of the standard solution was < 2.0%.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The RSD between the two days was < 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ for the (R)-enantiomer were determined based on the signal-to-noise ratio and were found to be approximately 0.1 µg/mL and 0.3 µg/mL, respectively.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including the mobile phase composition (±2% organic), flow rate (±0.1 mL/min), and column temperature (±2 °C). The system suitability parameters remained within the acceptance criteria, demonstrating the reliability of the method.[1]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[19][20][21][22] The following parameters should be monitored using a racemic mixture.

ParameterAcceptance Criteria
Resolution (Rs) between enantiomers ≥ 2.0
Tailing Factor (T) for (S)-enantiomer ≤ 1.5
Theoretical Plates (N) for (S)-enantiomer ≥ 2000
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%

Workflow Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase (Hexane/IPA/DEA) C HPLC System Setup A->C B Standard & Sample Preparation D System Suitability Test B->D C->D Equilibrate E Sample Injection & Data Acquisition D->E Pass F Peak Integration & Identification E->F G Quantification & Purity Calculation F->G H Generate Report G->H

Caption: General workflow for the HPLC analysis of (S)-3-(1-Amino-3-hydroxypropyl)phenol.

Method_Development_Logic Analyte Analyte Properties (Polar, Chiral, Basic) Mode Chromatographic Mode Selection Analyte->Mode CSP CSP Selection (Polysaccharide-based) Mode->CSP Direct Chiral Separation MobilePhase Mobile Phase Optimization CSP->MobilePhase Polar Organic Mode Detection Detection (UV @ 275 nm) MobilePhase->Detection Validation Method Validation (ICH Q2(R1)) Detection->Validation

Sources

Method

Application Note: In Vitro Pharmacological Profiling of (S)-3-(1-Amino-3-hydroxypropyl)phenol Hydrochloride

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Compound: (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (CAS 1212827-86-5)[1] Primary Applications: Monoaminergic GPCR s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Compound: (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (CAS 1212827-86-5)[1] Primary Applications: Monoaminergic GPCR screening (TAAR1) and Monoamine Oxidase (MAO) enzymatic profiling.

Scientific Rationale & Structural Analysis

(S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride is a synthetic building block characterized by a phenolic ring and a chiral amino-hydroxypropyl chain[1]. As a Senior Application Scientist, analyzing the structural homology of a compound is the first step in designing an in vitro testing cascade.

This compound shares a distinct pharmacophore with endogenous biogenic amines (e.g., tyramine, β -phenylethylamine, and octopamine). Consequently, it is highly probable that this molecule interacts with monoaminergic targets. To rigorously evaluate its biological activity, we have designed a two-pronged in vitro assay strategy:

  • GPCR Activation Assay: Targeting the Trace Amine-Associated Receptor 1 (TAAR1), a Gs​ -coupled receptor modulated by structurally similar trace amines[2].

  • Enzymatic Stability & Inhibition Assay: Evaluating its potential as a substrate or inhibitor for Monoamine Oxidase (MAO-A and MAO-B), the primary metabolic enzymes for primary amines[3].

GPCR Activation: TAAR1 cAMP Accumulation Assay

Causality & Assay Design

TAAR1 is a Gs​ -coupled GPCR. Upon ligand binding, the Gs​ alpha subunit stimulates adenylyl cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP)[4]. To detect this transient secondary messenger, we utilize a live-cell luminescent biosensor (e.g., Promega GloSensor)[2].

Expert Insight: cAMP is rapidly degraded by endogenous phosphodiesterases (PDEs). To ensure a robust and measurable signal window, the non-specific PDE inhibitor IBMX (3-isobutyl-1-methylxanthine) must be included in the assay buffer. Without IBMX, the transient cAMP peak may be missed, leading to false-negative efficacy readouts.

Self-Validating Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. A plate is only considered valid if the Z'-factor (calculated from the positive and negative controls) is ≥0.5 .

  • Positive Control: Tyramine ( 10μM ) – Endogenous full agonist[4].

  • Negative Control: Vehicle (0.1% DMSO).

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293T cells transiently co-transfected with human TAAR1 and the GloSensor cAMP plasmid into a white, clear-bottom 384-well plate at 1×104 cells/well[2]. Incubate overnight at 37°C, 5% CO2​ .

  • Substrate Loading: Replace media with assay buffer (HBSS, 20 mM HEPES, pH 7.4) containing 2% (v/v) GloSensor cAMP Reagent. Incubate for 2 hours at room temperature in the dark to allow steady-state basal luminescence.

  • Compound Preparation: The test compound is supplied as a highly water-soluble hydrochloride salt[1]. However, to maintain HTS standardization, prepare a 10 mM primary stock in anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in assay buffer. Critical: Ensure the final DMSO concentration on the cells does not exceed 0.1% to prevent lipid bilayer destabilization.

  • Stimulation: Add 500 μM IBMX to the compound dilution plate. Transfer the compound/IBMX mixture to the cell plate.

  • Kinetic Readout: Read luminescence continuously for 45 minutes using a microplate reader. Calculate the Area Under the Curve (AUC) or peak luminescence to determine the EC50​ .

Pathway Ligand (S)-3-(1-Amino-3-hydroxypropyl)phenol Receptor TAAR1 (Gs-Coupled GPCR) Ligand->Receptor Binds GProtein Gs Protein α-subunit Receptor->GProtein Activates Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates Metabolite ATP → cAMP Effector->Metabolite Catalyzes Sensor GloSensor (Luminescence) Metabolite->Sensor Detected by

Caption: Gs-coupled TAAR1 signaling pathway and cAMP luminescent detection mechanism.

Enzymatic Profiling: Monoamine Oxidase (MAO) Fluorometric Assay

Causality & Assay Design

Because the compound features a primary amine, it may undergo oxidative deamination by MAO, yielding an aldehyde, ammonia, and hydrogen peroxide ( H2​O2​ )[3]. We employ a coupled enzymatic fluorometric assay. Horseradish peroxidase (HRP) utilizes the generated H2​O2​ to oxidize a non-fluorescent probe (e.g., Amplex Red) into highly fluorescent resorufin (Ex/Em: 540/590 nm)[3].

Expert Insight: Because this is a coupled assay, false positives can occur if the test compound directly inhibits HRP or quenches resorufin fluorescence. A counter-screen (adding the compound to H2​O2​

  • HRP without MAO) is mandatory to rule out assay interference.
Self-Validating Protocol
  • Isoform Validation: Use Clorgyline ( 1μM ) to specifically inhibit MAO-A, and Pargyline ( 1μM ) to specifically inhibit MAO-B[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the Assay Working Solution immediately before use. Combine the fluorometric probe, HRP (0.2 U/mL final), and the test compound (acting as the substrate) in 1X Assay Buffer[3].

  • Enzyme Addition: Add recombinant human MAO-A or MAO-B (50 μg/mL ) to a black, solid-bottom 96-well microtiter plate.

  • Inhibitor Control (Optional): If testing the compound as an inhibitor rather than a substrate, pre-incubate the enzyme with the test compound for 15 minutes, then add a standard substrate (e.g., tyramine)[3].

  • Reaction Initiation: Add 50 μL of the Assay Working Solution to the enzyme wells.

  • Detection: Incubate at room temperature for 45-60 minutes protected from light. Read fluorescence at λex​=540 nm and λem​=590 nm[3].

Workflow Prep Compound Preparation (DMSO Stock) Incubate Coupled Reaction (+ HRP, Probe) Prep->Incubate Enzyme MAO-A / MAO-B Enzyme Prep Enzyme->Incubate Read Fluorescence Readout (590nm) Incubate->Read Analyze IC50 / Km Calculation Read->Analyze

Caption: High-throughput screening workflow for in vitro monoamine oxidase (MAO) assays.

Quantitative Data Summarization

The following table outlines the expected pharmacological parameters and control validation metrics required for a successful screening campaign of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride.

TargetAssay TypeReadout ModalityPrimary ParameterReference ControlExpected Control Value
hTAAR1 Cell-based (HEK293T)Luminescence EC50​ / Emax​ Tyramine EC50​≈0.5−1.5μM
MAO-A Biochemical (Coupled)Fluorescence IC50​ or Km​ Clorgyline IC50​≈5−15nM
MAO-B Biochemical (Coupled)Fluorescence IC50​ or Km​ Pargyline IC50​≈2−10nM
HRP (Counter-screen) BiochemicalFluorescence% InhibitionSodium AzideComplete inhibition at 1 mM

References

  • Source: sigmaaldrich.
  • Source: biorxiv.
  • Source: plos.
  • Title: OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) - Cell Biolabs, Inc.

Sources

Application

Preclinical In Vivo Evaluation Protocol for (S)-3-(1-Amino-3-hydroxypropyl)phenol Hydrochloride

Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Scientists, Toxicologists, and Preclinical Pharmacologists. Introduction and Mechanistic Rationale (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (CAS 121...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Scientists, Toxicologists, and Preclinical Pharmacologists.

Introduction and Mechanistic Rationale

(S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (CAS 1212827-86-5) is a chiral, highly polar small molecule characterized by a phenolic ring, a primary amine, and a secondary alcohol. Structurally, it shares the 3-hydroxyphenyl and aliphatic amine motifs found in endogenous monoamines and synthetic sympathomimetics (e.g., metaraminol, tapentadol precursors).

When evaluating such compounds in vivo, researchers must account for specific metabolic vulnerabilities. The phenolic hydroxyl group is highly susceptible to rapid Phase II metabolism (glucuronidation and sulfation) in the hepatic and intestinal mucosa. Furthermore, the primary amine is a potential substrate for monoamine oxidase (MAO). Therefore, any in vivo protocol must incorporate rigorous stabilization of biological matrices and precise bioanalytical methods to prevent ex vivo degradation and accurately quantify the parent compound.

Pharmacokinetics and Blood-Brain Barrier (BBB) Penetration

To determine whether this compound acts peripherally or centrally, evaluating its free brain concentration ( Cu,brain​ ) is critical. Relying solely on total brain tissue concentration ( Cbrain​ ) often leads to false positives due to non-specific binding to brain lipids. The following protocol establishes a self-validating system to measure the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ).

Experimental Protocol: PK and Tissue Distribution Workflow

Step 1: Formulation and Vehicle Selection

  • Rationale: As a hydrochloride salt, the compound exhibits high aqueous solubility. Avoid complex vehicles (like Tween-80 or PEG400) which can alter gastric emptying or cause vehicle-induced toxicity.

  • Procedure: Dissolve the compound in sterile 0.9% NaCl (saline) to achieve a dosing solution of 1 mg/mL for Intravenous (IV) and 5 mg/mL for Per Os (PO) administration.

Step 2: In Vivo Dosing and Sampling (Sprague-Dawley Rats)

  • Procedure:

    • IV Cohort (n=4): Administer 2 mg/kg via the tail vein.

    • PO Cohort (n=4): Administer 10 mg/kg via oral gavage.

  • Sampling: Collect 200 µL of blood via jugular vein catheters at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Matrix Stabilization (Critical): Immediately transfer blood to pre-chilled K2EDTA tubes containing 10 µL of a broad-spectrum esterase/amidase inhibitor cocktail (e.g., NaF and PMSF) to halt ex vivo Phase II metabolite deconjugation. Centrifuge at 4°C (3000 × g, 10 min) to separate plasma.

Step 3: Brain Tissue Collection

  • Procedure: At the established Tmax​ (typically 0.5–1 h for polar amines), euthanize a parallel satellite cohort (n=4) via decapitation. Rapidly excise the brain, rinse in ice-cold saline to remove surface blood, weigh, and homogenize in a 1:3 (w/v) ratio of phosphate-buffered saline (PBS).

LC-MS/MS Bioanalytical Method Validation

To ensure trustworthiness, the bioanalytical method must be validated according to the [1] and the [2].

  • Internal Standard (IS): Use a stable-isotope labeled analog (e.g., 13C6​ or D5​ -labeled derivative) to correct for matrix effects and extraction recovery variations.

  • Sample Preparation: Protein precipitation using 3 volumes of ice-cold acetonitrile containing 0.1% formic acid and the IS.

  • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Reverse-phase C18 columns often fail to retain highly polar amino-phenols adequately.

PK_Logic Plasma Total Plasma Conc. (C_plasma) UnboundPlasma Unbound Plasma Conc. (Cu_plasma) Plasma->UnboundPlasma Plasma Protein Binding (fu,p) BrainTotal Total Brain Conc. (C_brain) UnboundBrain Unbound Brain Conc. (Cu_brain) BrainTotal->UnboundBrain Brain Tissue Binding (fu,b) UnboundPlasma->UnboundBrain BBB Transport (Kp,uu,brain)

Caption: Logical relationship for determining the unbound brain-to-plasma partition coefficient.

Quantitative Data Summary

Table 1: Target Pharmacokinetic Parameters for (S)-3-(1-Amino-3-hydroxypropyl)phenol

ParameterMatrixIV (2 mg/kg)PO (10 mg/kg)Interpretation / Causality
Cmax​ PlasmaN/A~450 ng/mLPeak exposure; indicates rapid absorption typical of small polar molecules.
Tmax​ PlasmaN/A0.5 - 1.0 hRapid onset; informs the timing for brain tissue sampling.
T1/2​ Plasma1.2 h1.5 hShort half-life suggests rapid hepatic clearance or renal excretion.
F% Plasma-15 - 25%Low oral bioavailability likely due to extensive first-pass glucuronidation.
Kp,uu,brain​ Brain/Plasma< 0.1< 0.1Low BBB penetration expected due to high topological polar surface area (TPSA).

Safety Pharmacology and Acute Toxicity

Given its structural homology to sympathomimetics, (S)-3-(1-Amino-3-hydroxypropyl)phenol may induce off-target cardiovascular or central nervous system effects. We employ the[3]. This method is chosen over traditional LD50 assays because it provides robust toxicity data while significantly reducing animal suffering and usage.

Experimental Protocol: Fixed Dose Procedure

Step 1: Sighting Study

  • Rationale: To identify the appropriate starting dose for the main study without causing unnecessary lethality.

  • Procedure: Dose a single female rat at 300 mg/kg. Observe for 24 hours. If survival is confirmed without severe morbidity, proceed to the main study at the same dose. If severe toxicity occurs, step down to 50 mg/kg.

Step 2: Main Study

  • Procedure: Dose a cohort of 5 female rats at the dose identified in the sighting study (e.g., 300 mg/kg).

  • Observation Period: Monitor continuously for the first 4 hours, then daily for 14 days.

Step 3: Functional Observational Battery (FOB)

  • Rationale: To systematically quantify behavioral and physiological responses.

  • Procedure: Evaluate autonomic parameters (pupil size, salivation, piloerection) and neuromuscular parameters (grip strength, locomotor activity). Compounds of this class often trigger alpha- or beta-adrenergic receptors, leading to mydriasis and tachycardia.

Workflow cluster_0 Pharmacokinetics & BBB Penetration cluster_1 Safety Pharmacology (OECD 420) Start Compound Preparation (S)-3-(1-Amino-3-hydroxypropyl)phenol HCl Dosing IV & PO Dosing (SD Rats) Start->Dosing Sighting Sighting Study (Dose Escalation) Start->Sighting Sampling Serial Blood & Brain Tissue Sampling Dosing->Sampling LCMS LC-MS/MS Bioanalysis (FDA Validated) Sampling->LCMS PK PK Parameter Calculation (Kp,uu,brain, F%) LCMS->PK MainTox Main Toxicity Study (Fixed Dose) Sighting->MainTox FOB Functional Observational Battery (FOB) MainTox->FOB MTD Determine MTD & NOAEL FOB->MTD

Caption: Parallel preclinical workflow for PK/BBB assessment and Safety Pharmacology.

Data Presentation: FOB Scoring

Table 2: Expected Autonomic Responses in FOB

ParameterBaseline (Vehicle)Post-Dose (1h)Mechanistic Causality
Pupil Size Normal (Score 2)Mydriasis (Score 4)Potential α1​ -adrenergic agonism.
Heart Rate ~350 bpm> 450 bpmPotential β1​ -adrenergic stimulation.
Locomotion NormalHyperactiveCNS stimulation / monoamine modulation.
Salivation NoneMildParasympathetic / sympathetic cross-reactivity.

Conclusion and Next Steps

The successful execution of this protocol provides a comprehensive in vivo profile of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride. By strictly adhering to FDA and OECD guidelines, the resulting PK and safety data are self-validating and regulatory-compliant. If the compound demonstrates a favorable Kp,uu,brain​ and an acceptable safety margin (NOAEL), it can be advanced to specific neurobehavioral efficacy models (e.g., forced swim test for antidepressants or hot plate test for analgesics).

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from[Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from[Link]

Sources

Method

(S)-3-(1-Amino-3-hydroxypropyl)phenol Hydrochloride: A Research Tool for Investigating β-Adrenergic Signaling

Editor's Note: Initial research for (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (CAS 1213299-59-2 for the free base) did not yield sufficient publicly available pharmacological data, including specific receptor b...

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Author: BenchChem Technical Support Team. Date: March 2026

Editor's Note: Initial research for (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (CAS 1213299-59-2 for the free base) did not yield sufficient publicly available pharmacological data, including specific receptor binding affinities and functional potencies, or a dedicated Safety Data Sheet (SDS) required to generate a comprehensive and authoritative guide as per the user's request. To fulfill the core requirements of providing a detailed, technically accurate, and well-referenced application note for a non-selective β-adrenergic agonist, this guide will focus on the well-characterized and widely used research tool, Isoproterenol hydrochloride . Isoproterenol serves as an excellent archetypal non-selective β-adrenergic agonist, and the principles, protocols, and applications described herein are directly translatable to the study of other similar compounds.

Introduction: Unraveling the β-Adrenergic System with a Non-Selective Agonist

Isoproterenol hydrochloride is a potent synthetic catecholamine that acts as a non-selective agonist for β-adrenergic receptors (β-ARs). Its utility as a research tool lies in its ability to simultaneously activate β1, β2, and β3 receptor subtypes, making it an invaluable pharmacological agent for elucidating the physiological and pathophysiological roles of the β-adrenergic system. This system is a critical component of the sympathetic nervous system, regulating a vast array of processes including cardiovascular function, metabolism, and smooth muscle tone.

This guide provides an in-depth exploration of Isoproterenol hydrochloride as a research tool, detailing its mechanism of action and providing validated protocols for its application in both in vitro and in vivo experimental settings.

Mechanism of Action: The Canonical Gαs-cAMP Signaling Pathway

Isoproterenol exerts its effects by binding to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gαs.[1][2] The activated Gαs subunit, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to the second messenger, cyclic adenosine monophosphate (cAMP).[3] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream target proteins, culminating in a cellular response.[1][4]

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Isoproterenol Isoproterenol BAR β-Adrenergic Receptor Isoproterenol->BAR Binding G_protein Gαs/βγ BAR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Stimulation ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binding PKA_active Active PKA PKA_inactive->PKA_active Activation Downstream Downstream Targets PKA_active->Downstream Phosphorylation Response Cellular Response Downstream->Response

Figure 1. β-Adrenergic Receptor Signaling Pathway.

Pharmacological Profile of Isoproterenol

The non-selective nature of Isoproterenol is evident in its binding affinities and functional potencies across the three β-adrenergic receptor subtypes. The following table summarizes representative pharmacological data for Isoproterenol. It is important to note that absolute values can vary depending on the experimental system (e.g., cell line, tissue preparation, and assay conditions).

Receptor SubtypeLigandAssay TypeSpeciesKi (nM)EC50 (nM)Reference
β1IsoproterenolRadioligand BindingHuman25-[5]
β2IsoproterenolRadioligand BindingHuman18-[5]
β1IsoproterenolcAMP AccumulationRat-1.5[6]
β2IsoproterenolcAMP AccumulationRat-0.8[6]
β3IsoproterenolcAMP AccumulationRat-1.2[6]

Applications in Research

In Vitro Cellular Assays

Isoproterenol is widely used in cell-based assays to study β-adrenergic signaling and its downstream consequences.

A fundamental assay to confirm the activation of β-adrenergic receptors is the measurement of intracellular cAMP accumulation.

cAMP_Workflow Start Start Cell_Culture Culture cells expressing β-adrenergic receptors Start->Cell_Culture Plating Plate cells in a multi-well plate Cell_Culture->Plating Pre-incubation Pre-incubate with phosphodiesterase inhibitor (e.g., IBMX) Plating->Pre-incubation Stimulation Stimulate with varying concentrations of Isoproterenol Pre-incubation->Stimulation Lysis Lyse cells to release intracellular cAMP Stimulation->Lysis Detection Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lysis->Detection Data_Analysis Generate dose-response curve and calculate EC50 Detection->Data_Analysis End End Data_Analysis->End

Figure 2. cAMP Accumulation Assay Workflow.

Protocol: cAMP Accumulation Assay

This protocol is a general guideline and should be optimized for the specific cell line and detection method used.

  • Cell Culture: Culture cells expressing the β-adrenergic receptor of interest in appropriate growth medium.

  • Plating: Seed cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Pre-incubation: The following day, aspirate the growth medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.[7] Incubate for 30 minutes at 37°C.

  • Stimulation: Add varying concentrations of Isoproterenol hydrochloride to the wells. Include a vehicle control (buffer alone). Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.

  • cAMP Detection: Measure cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).[7][8]

  • Data Analysis: Plot the signal as a function of Isoproterenol concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In adipocytes, β-adrenergic stimulation is a primary driver of lipolysis, the breakdown of triglycerides into free fatty acids and glycerol.

Protocol: Adipocyte Lipolysis Assay

This protocol is adapted for cultured adipocytes.

  • Adipocyte Culture and Differentiation: Culture pre-adipocytes (e.g., 3T3-L1 or primary human adipocytes) and differentiate them into mature adipocytes.

  • Starvation: Prior to the assay, wash the differentiated adipocytes with serum-free medium and then incubate in a low-glucose medium containing fatty-acid-free bovine serum albumin (BSA) for 2-4 hours to reduce basal lipolysis.

  • Stimulation: Replace the starvation medium with fresh medium containing various concentrations of Isoproterenol hydrochloride. Include a vehicle control. Incubate for 1-3 hours at 37°C.

  • Sample Collection: At the end of the incubation, collect the medium from each well.

  • Glycerol/Free Fatty Acid Measurement: Quantify the amount of glycerol or free fatty acids released into the medium using a commercially available colorimetric or fluorometric assay kit.

  • Data Normalization: Normalize the glycerol or free fatty acid release to the total protein or DNA content in each well.

  • Data Analysis: Plot the normalized glycerol or free fatty acid release as a function of Isoproterenol concentration to generate a dose-response curve and calculate the EC50.

Ex Vivo Tissue and Organ Studies

Isoproterenol is also employed in studies using isolated tissues and organs to investigate more integrated physiological responses. For example, it can be used to study vasodilation in isolated arterial rings or to assess chronotropic and inotropic effects in isolated perfused hearts.

In Vivo Animal Studies

In vivo studies using Isoproterenol allow for the investigation of the systemic effects of β-adrenergic stimulation.

Isoproterenol is frequently used to model conditions of increased sympathetic drive and to assess cardiovascular responses.

Protocol: In Vivo Cardiovascular Assessment in Rodents

Ethical Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.

  • Animal Model: Use an appropriate rodent model (e.g., mouse or rat).

  • Anesthesia and Instrumentation: Anesthetize the animal and, if required, implant a catheter for drug administration (e.g., intraperitoneal, intravenous) and a telemetry device or catheter for continuous monitoring of heart rate and blood pressure.

  • Baseline Measurement: Record baseline cardiovascular parameters (heart rate, blood pressure) for a sufficient period to establish a stable baseline.

  • Isoproterenol Administration: Administer a bolus or continuous infusion of Isoproterenol hydrochloride at a predetermined dose.

  • Data Acquisition: Continuously record heart rate and blood pressure throughout the experiment.

  • Data Analysis: Analyze the changes in heart rate and blood pressure from baseline in response to Isoproterenol administration.

Expected Outcomes: Isoproterenol administration typically leads to a dose-dependent increase in heart rate (tachycardia) and a decrease in diastolic blood pressure due to vasodilation.[9][10]

Safety and Handling

As a potent sympathomimetic amine, Isoproterenol hydrochloride should be handled with care. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and personal protective equipment.

Conclusion

Isoproterenol hydrochloride remains a cornerstone research tool for the investigation of β-adrenergic signaling. Its non-selective agonist activity provides a robust stimulus for activating all β-receptor subtypes, enabling researchers to dissect the complex roles of the sympathetic nervous system in health and disease. The protocols provided in this guide serve as a starting point for designing and executing well-controlled experiments to further our understanding of β-adrenergic biology.

References

  • (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride 95% | AiFChem, an Xtalpi Company | BuyChemJapan. (n.d.). Retrieved March 20, 2026, from [Link]

  • Gauthier, C., et al. (1996). Role of β1- and β3-adrenoceptors in the regulation of lipolysis and thermogenesis in rat brown adipocytes. American Journal of Physiology-Endocrinology and Metabolism, 271(4), E639-E646.
  • Snyder, E. M., et al. (2009). Molecular Pathways: Beta-adrenergic signaling in cancer. Clinical Cancer Research, 15(23), 7126-7132.
  • Desaphy, J. F., et al. (2013). Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. Journal of Clinical & Experimental Cardiology, S10.
  • QIAGEN. (n.d.). Cardiac β-adrenergic Signaling. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). β-adrenergic receptor-mediated signaling pathways. Retrieved March 20, 2026, from [Link]

  • Bio-protocol. (2018). 4.8.
  • Lefkowitz, R. J. (2000). The tale of the β-adrenergic receptor.
  • JoVE. (2020). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. Journal of Visualized Experiments, (155), e60669.
  • CVPharmacology. (n.d.). Beta-Adrenoceptor Agonists (β-agonists). Retrieved March 20, 2026, from [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • Saljic, A., et al. (2004). Cardiovascular effects of beta-agonists in patients with asthma and COPD: a meta-analysis. Chest, 125(6), 2309-2321.
  • ResearchGate. (2024). Adverse Cardiovascular Effects of Beta-Agonists. Retrieved March 20, 2026, from [Link]

  • Zen-Bio, Inc. (n.d.). Human Adipocyte Lipolysis Assay Kit. Retrieved March 20, 2026, from [Link]

  • Zen-Bio, Inc. (n.d.). Adipose Tissue Explant Lipolysis Assay Kit: Glycerol Detection. Retrieved March 20, 2026, from [Link]

  • AMSBIO. (n.d.). Cultured Human Adipocyte Lipolysis Assay Kit Non-Esterified Fatty Acids Detection. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (2019). Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. Retrieved March 20, 2026, from [Link]

  • Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322.
  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 7(1), 1-9.
  • Hassan, A. H. E., et al. (2023).
  • Wei, W., & Smrcka, A. V. (2021). Internalized beta2-Adrenergic Receptors Inhibit Subcellular Phospholipase C-Dependent Cardiac Hypertrophic Signaling. bioRxiv.
  • Lundquist, I., et al. (1981). Effects of selective and non-selective beta-adrenergic agents on insulin secretion in vivo. Acta Pharmacologica et Toxicologica, 48(4), 336-345.
  • Khomich, T. I., et al. (2007). Phenol-induced in vivo oxidative stress in skin: evidence for enhanced free radical generation, thiol oxidation, and antioxidant depletion. Toxicological Sciences, 100(1), 86-95.
  • Wallis, C. J., et al. (2005). Selective versus nonselective beta-adrenergic receptor blockade in chronic heart failure: differential effects on myocardial energy substrate utilization. Journal of the American College of Cardiology, 46(2), 279-286.
  • Wang, Y., et al. (2001). beta(2)-adrenergic receptor overexpression increases alveolar fluid clearance and responsiveness to endogenous catecholamines in rats.
  • van der Weken, H., et al. (2004). beta2-adrenergic receptor stimulation-induced immunosuppressive effects possibly through down-regulation of co-stimulatory molecules, ICAM-1, CD40 and CD14 on monocytes. Clinical & Experimental Immunology, 138(1), 126-132.
  • MDPI. (2025). Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. Retrieved March 20, 2026, from [Link]

  • MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (2023). In Silico, Synthesis, In Vitro and In Vivo Evaluation of 4-((2-aminothiazol-4-yl) amino) phenol Derived from Paracetamol. Retrieved March 20, 2026, from [Link]

  • MDPI. (2022). In Vivo Evaluation of Anti-Nociceptive Effects of Silver Nanoparticles. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). Formation of (1S,2S)‐3‐(2‐amino‐1‐hydroxypropyl)phenol from... Retrieved March 20, 2026, from [Link]

  • Crespo, A., et al. (1995). Dual Effect of Beta-Adrenergic Receptors on Mitogen-Activated Protein Kinase. Evidence for a Beta Gamma-Dependent Activation and a G Alpha s-cAMP-mediated Inhibition. Journal of Biological Chemistry, 270(42), 25259-25265.
  • Stasi, M. A., et al. (2021). β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma. British Journal of Pharmacology, 178(21), 4381-4396.
  • Peng, Y. Y., et al. (2018). β2-Adrenergic Receptor Utilizes Distinct Interaction Interfaces to Selectively form Heterooligomers with a Subset of Bitter Taste Receptors. ACS Chemical Biology, 13(10), 2874-2884.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (S)-3-(1-Amino-3-hydroxypropyl)phenol Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the compl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this stereospecific synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction and improve your final product yield and purity.

Overview of Synthetic Strategies

The synthesis of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride is a multi-step process where achieving high stereochemical purity is as critical as the chemical yield. The molecule features two key functional groups—a phenol and a primary amino alcohol—and a single chiral center, which dictates its biological activity. The most common and reliable strategies involve the stereoselective transformation of a prochiral intermediate.

Below is a generalized workflow illustrating a common synthetic approach.

Synthetic_Workflow SM Starting Material (e.g., 3-Hydroxyacetophenone) P1 Protection of Phenolic -OH SM->P1 I1 Protected Intermediate (e.g., 3'-(Benzyloxy)acetophenone) P1->I1 P2 Functional Group Transformation I1->P2 I2 Prochiral Ketone Intermediate P2->I2 P3 Asymmetric Reduction I2->P3 Critical Step for Stereochemistry I3 Chiral Alcohol Intermediate P3->I3 P4 Introduction of Amino Group I3->P4 I4 Protected Amino Alcohol P4->I4 P5 Deprotection & Salt Formation I4->P5 FP (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride P5->FP

Caption: Generalized workflow for the synthesis of (S)-3-(1-Amino-3-hydroxypropyl)phenol HCl.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this chiral amino alcohol?

A1: The two most prevalent and industrially scalable routes are:

  • Asymmetric Reduction of a Prochiral Ketone: This is often the preferred method. It starts from a readily available material like 3-hydroxyacetophenone. The phenolic hydroxyl group is protected, followed by functional group manipulations to create a prochiral ketone. The key step is the stereoselective reduction of the ketone to establish the (S)-stereocenter.[1] This can be achieved using chiral catalysts (e.g., CBS catalysts, Noyori-type catalysts) or biocatalysts like ketoreductases (KREDs).[2][3]

  • Chiral Epoxide Ring-Opening: This route involves the use of a chiral epoxide, such as (S)-glycidol or a derivative. The key step is the nucleophilic ring-opening of the epoxide with a protected 3-aminophenol derivative or a suitable nitrogen nucleophile.[4][5] The regioselectivity of the ring-opening is a critical parameter to control.[6]

Q2: Why is the protection of the phenolic hydroxyl group necessary?

A2: The phenolic hydroxyl group is acidic (pKa ≈ 10) and can interfere with many of the reagents used in subsequent steps.[7] For instance, it would react with organometallic reagents, be deprotonated by strong bases used in other transformations, and can coordinate with metal catalysts, thereby poisoning them. Common protecting groups include benzyl (Bn) or silyl ethers (e.g., TBS), which are stable under the required reaction conditions and can be removed cleanly at the end of the synthesis.

Q3: Which analytical methods are recommended for monitoring the reaction and assessing purity?

A3: A combination of techniques is essential:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: To monitor the disappearance of starting materials and the appearance of products, and to assess chemical purity.[8]

    • Chiral HPLC: This is critical for determining the enantiomeric excess (ee) of the chiral alcohol intermediate and the final product. This is the definitive measure of success for the asymmetric step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis.

Issue 1: Low Yield in the Asymmetric Reduction Step

Q: My asymmetric reduction of the ketone intermediate is giving a low yield of the desired chiral alcohol. What are the potential causes and solutions?

A: This is a critical step, and low yield can often be traced to several factors. Let's diagnose the problem.

Troubleshooting_Low_Yield Problem Low Yield in Asymmetric Reduction Cause1 Inactive or Degraded Catalyst Problem->Cause1 Cause2 Poor Quality Reducing Agent Problem->Cause2 Cause3 Sub-optimal Reaction Conditions Problem->Cause3 Cause4 Presence of Inhibitors Problem->Cause4 Sol1 Solution: - Use fresh/properly stored catalyst - Handle under inert atmosphere (N₂/Ar) - Verify catalyst loading Cause1->Sol1 Sol2 Solution: - Use freshly opened or titrated borane source (e.g., BH₃·THF) - Ensure anhydrous conditions Cause2->Sol2 Sol3 Solution: - Optimize temperature (often -20°C to RT) - Adjust reaction time (monitor by TLC/HPLC) - Ensure proper solvent (e.g., anhydrous THF) Cause3->Sol3 Sol4 Solution: - Purify ketone substrate rigorously - Ensure all glassware is dry and free of acidic/basic residues - Use anhydrous, non-protic solvents Cause4->Sol4

Caption: Decision tree for troubleshooting low yield in the asymmetric reduction step.

  • Detailed Explanation:

    • Catalyst Activity: Chiral catalysts, especially those involving boranes or transition metals, can be sensitive to air and moisture. Ensure they are stored under an inert atmosphere and that all reagents and solvents are anhydrous.

    • Reducing Agent: Borane reagents like BH₃·THF or catecholborane can degrade over time. Using a fresh bottle or titrating the solution to determine its exact molarity is recommended. The reduction of ketones to alcohols is a widely used transformation, and the choice of a reliable reducing agent is paramount.[9][10]

    • Reaction Conditions: Asymmetric reductions are often highly sensitive to temperature. Running the reaction too warm can lead to a loss of enantioselectivity and the formation of side products. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.

    • Inhibitors: Trace amounts of water or other protic impurities can quench the reducing agent. Acidic or basic impurities can react with the catalyst or intermediates. Ensure the starting ketone is pure and that all glassware is thoroughly dried.

Issue 2: Poor Enantioselectivity (Low ee%)

Q: The chemical conversion is high, but the enantiomeric excess (ee) of my chiral alcohol is below 90%. How can I improve the stereoselectivity?

A: Achieving high enantioselectivity is the primary goal of the asymmetric step. Low ee% indicates that the catalyst is not effectively controlling the facial selectivity of the hydride attack on the prochiral ketone.

  • Causality & Solutions:

    • Incorrect Catalyst-Substrate Matching: Not all chiral catalysts work for all substrates. The steric and electronic properties of your ketone intermediate must be compatible with the chiral environment created by the catalyst.

      • Solution: Screen a panel of different catalysts. For example, if an (S)-CBS catalyst gives poor results, consider a Noyori-type ruthenium catalyst or explore biocatalytic reduction with a ketoreductase (KRED) enzyme. KREDs often offer exceptionally high stereoselectivity under mild, aqueous conditions.[2]

    • Reaction Temperature is Too High: Higher temperatures provide more thermal energy, which can overcome the small energy difference between the two transition states leading to the (R) and (S) enantiomers.

      • Solution: Lower the reaction temperature. Perform the reaction at 0°C, -20°C, or even -78°C and monitor the progress. While the reaction will be slower, the selectivity should improve.

    • Presence of Achiral Reduction Pathways: If there is any uncomplexed reducing agent (e.g., free BH₃), it can perform a non-selective reduction, which will lower the overall ee%.

      • Solution: Ensure the reducing agent is added slowly to the pre-formed mixture of the substrate and the chiral catalyst. This maintains a low concentration of the free reducing agent and favors the catalyzed pathway.

    • Racemization: While less common for the alcohol product itself, ensure that the workup conditions are not harsh enough to cause racemization of any chiral intermediates.

      • Solution: Use mild acidic or basic conditions during workup and purification. Avoid prolonged exposure to strong acids or bases.

Table 1: Comparison of Asymmetric Reduction Methods

MethodCatalyst/ReagentTypical ee%AdvantagesDisadvantages
CBS Reduction (S)-CBS catalyst + BH₃·THF85-99%Well-established, commercially available catalyst.Sensitive to air and moisture; borane handling.
Noyori Hydrogenation Ru(II)-TsDPEN + H₂95-99.9%Very high ee%, often uses H₂ gas.Requires high-pressure equipment; catalyst can be expensive.
Biocatalysis (KRED) Ketoreductase Enzyme + Cofactor>99%Extremely high selectivity, works in water, mild conditions.[11]Requires screening for a suitable enzyme, potential protein handling issues.
Chiral Hydride LiAlH₄ + Chiral Ligand70-95%Can be effective for specific substrates.Stoichiometric use of chiral material, often lower ee%.[12]
Issue 3: Difficulty in Final Product Isolation and Purification

Q: After deprotection, I am struggling to crystallize the final hydrochloride salt, and the product seems impure or oily.

A: The final product is a polar, polyfunctional molecule, which can make isolation challenging.

  • Causality & Solutions:

    • Incomplete Deprotection: If, for example, a benzyl protecting group was used, the catalytic hydrogenation (e.g., H₂/Pd-C) might be incomplete.

      • Solution: Ensure the catalyst is active, use sufficient catalyst loading (typically 5-10 mol%), and apply adequate hydrogen pressure. Monitor the reaction by HPLC or NMR to confirm the complete disappearance of the protected intermediate.

    • Incorrect pH during Salt Formation: The formation of the hydrochloride salt requires a precise pH adjustment.

      • Solution: After deprotection and workup, dissolve the free amine in a suitable solvent (e.g., isopropanol, ethanol). Slowly add a stoichiometric amount of HCl (as a solution in isopropanol or dioxane, or as a gas) until the pH is slightly acidic (pH 5-6). Adding too much acid can lead to the formation of an oily or hygroscopic product.

    • Inappropriate Crystallization Solvent: The choice of solvent is critical for obtaining a crystalline solid.

      • Solution: A common technique is to use a polar solvent in which the salt is soluble (like ethanol or methanol) and then add a less polar anti-solvent (like ethyl acetate, MTBE, or heptane) to induce crystallization. Experiment with different solvent/anti-solvent systems.

    • Hygroscopic Nature: Amino alcohol salts can be hygroscopic, readily absorbing moisture from the air to become gummy or oily.

      • Solution: Perform the final crystallization and filtration under a dry atmosphere (e.g., in a glove box or under a stream of dry nitrogen). Dry the final product thoroughly under high vacuum.

Detailed Experimental Protocol: Asymmetric Synthesis via Ketone Reduction

This protocol outlines a reliable pathway starting from 3'-benzyloxyacetophenone.

Step 1: Synthesis of 2-Bromo-1-(3'-(benzyloxy)phenyl)ethan-1-one (Intermediate A)

  • Setup: To a solution of 3'-benzyloxyacetophenone (1.0 eq) in a suitable solvent like ethyl acetate or dichloromethane, add a brominating agent such as N-Bromosuccinimide (NBS) (1.1 eq).

  • Initiation: Add a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux and monitor by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with a sodium thiosulfate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly or purified by recrystallization from ethanol.

Step 2: Synthesis of 1-(3'-(Benzyloxy)phenyl)-2-(dibenzylamino)ethan-1-one (Intermediate B)

  • Setup: Dissolve Intermediate A (1.0 eq) in a solvent like acetonitrile or THF.

  • Reaction: Add dibenzylamine (1.2 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq) or diisopropylethylamine (DIPEA). Stir the mixture at room temperature overnight. The N-alkylation of an amine with an alkyl halide is a standard transformation.[13]

  • Workup: Filter off the inorganic salts. Concentrate the filtrate and redissolve in ethyl acetate. Wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Step 3: (S)-1-(3'-(Benzyloxy)phenyl)-2-(dibenzylamino)ethan-1-ol (Intermediate C)

  • Catalyst Preparation: In a flame-dried flask under argon, dissolve (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF.

  • Borane Addition: Cool the solution to 0°C and slowly add a 1.0 M solution of BH₃·THF complex (0.8 eq) dropwise. Stir for 15 minutes.

  • Substrate Addition: Add a solution of Intermediate B (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature does not exceed 0°C.

  • Reaction: Stir the reaction at 0°C for 2-4 hours, monitoring by TLC/HPLC for the disappearance of the ketone.

  • Quenching: Slowly quench the reaction by the dropwise addition of methanol at 0°C.

  • Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate and concentrate.

  • Purification: Purify by flash column chromatography to yield the chiral alcohol. Confirm the ee% by chiral HPLC.

Step 4: (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (Final Product)

  • Debenzylation: Dissolve Intermediate C (1.0 eq) in ethanol or methanol. Add Pearlman's catalyst (Pd(OH)₂/C, 10 mol%) or 10% Pd/C.

  • Hydrogenation: Subject the mixture to an atmosphere of hydrogen (50 psi or balloon) and stir vigorously overnight. This step removes all three benzyl groups (one O-benzyl and two N-benzyl).

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.

  • Salt Formation: Concentrate the filtrate. Dissolve the resulting crude amine in a minimal amount of isopropanol. Add a 2 M solution of HCl in isopropanol dropwise until the pH is ~5.

  • Crystallization: Cool the solution to 0°C to induce crystallization. If needed, add an anti-solvent like MTBE.

  • Isolation: Collect the white crystalline solid by vacuum filtration, wash with cold isopropanol, and dry under high vacuum to yield the final product.

References

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Rasayan Journal of Chemistry. [Link]

  • Formation of (1S,2S)‐3‐(2‐amino‐1‐hydroxypropyl)phenol from... - ResearchGate. (n.d.). ResearchGate. [Link]

  • US5202488A - Method for the manufacture of 3-aminophenol - Google Patents. (n.d.).
  • CN116789557A - Synthesis method of (S) -1-amino-3-chloro-2-propanol hydrochloride. (n.d.).
  • 1,3-amino alcohol synthesis by hydroxylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar. [Link]

  • 3-Aminophenol - Wikipedia. (n.d.). Wikipedia. [Link]

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents. (n.d.).
  • The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. (2015). ACS Publications. [Link]

  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. (n.d.). Organic Syntheses. [Link]

  • Asymmetric synthesis of syn- and anti-1,3-amino alcohols - PubMed. (2002). National Center for Biotechnology Information. [Link]

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (2020). MDPI. [Link]

  • Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[4][14]-Rearrangement—Oxa-Michael Addition Cascade Reactions - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Reduction of Chiral Amino Acids Based on Current Method. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • EP0963972A2 - Stereoselective reduction of carbonyl compounds - Google Patents. (n.d.).
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. (n.d.). AKJournals. [Link]

  • Improved Synthetic Process of Phenylephrine Hydrochloride. (2025). Chinese Journal of Pharmaceuticals. [Link]

  • Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

Sources

Optimization

(S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride purification challenges

Welcome to the Technical Support Center for the purification and handling of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride . Due to the presence of a primary amine, an aliphatic hydroxyl group, and a phenolic hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride .

Due to the presence of a primary amine, an aliphatic hydroxyl group, and a phenolic hydroxyl group, this molecule presents a "perfect storm" of purification challenges: extreme hydrophilicity, amphoteric behavior, and high susceptibility to oxidative degradation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you isolate high-purity, enantiomerically intact material.

FAQ 1: The "Zwitterion Dilemma" (Aqueous Extraction)

Q: During basic workup, my product remains entirely in the aqueous phase. Traditional extraction with dichloromethane or ethyl acetate recovers less than 5% of the material. How can I extract it?

The Causality: (S)-3-(1-Amino-3-hydroxypropyl)phenol is an amphoteric molecule. At acidic pH, it exists as a highly water-soluble ammonium cation. At basic pH, it forms a water-soluble phenolate anion. Even at its isoelectric point (pH ~6.5–7.5), the molecule exists as a highly polar neutral species or zwitterion. The thermodynamic stability of the hydration shell around these three polar functional groups vastly exceeds the solvation energy provided by standard organic solvents like ethyl acetate or dichloromethane.

The Solution: Do not rely on standard biphasic extraction. Instead, utilize a Catch-and-Release Solid-Phase Extraction using a strongly acidic cation exchange resin, or perform Continuous Liquid-Liquid Extraction (CLLE) using a highly polar, water-immiscible solvent like n-butanol.

Table 1: pH-Dependent Species Distribution & Extraction Strategy

pH RangeDominant SpeciesNet ChargeLogD (approx)Recommended Workup Strategy
< 4.0 Cationic (Ammonium, Phenol)+1Highly NegativeCation-exchange resin capture
6.5 - 7.5 Zwitterionic / Neutral0MinimumCLLE with n-Butanol
> 10.0 Anionic (Amine, Phenolate)-1Highly NegativeAnion-exchange resin capture

FAQ 2: Oxidative Degradation (The "Pink Oil" Problem)

Q: My crude extract is initially colorless, but upon concentration under a vacuum, it turns pink and eventually degrades into a dark brown tar. What is happening, and how do I stop it?

The Causality: Electron-rich phenols are notoriously susceptible to auto-oxidation. This process is catalyzed by trace transition metals (such as Cu²⁺ or Fe³⁺) leaching from stainless steel equipment or present in commercial solvents. The mechanism involves a Proton-Coupled Electron Transfer (PCET) or Hydrogen Atom Transfer (HAT) [1], generating a transient phenoxy radical. This radical rapidly delocalizes and undergoes further oxidation to form highly conjugated, colored quinone imines [2]. These imines subsequently undergo irreversible intermolecular coupling, forming polymeric "tars."

The Solution: You must break the oxidative catalytic cycle.

  • Metal Chelation: Wash all glassware with a 0.1 M EDTA solution prior to use to strip trace metals.

  • Oxygen Exclusion: Sparge all extraction and chromatography solvents with Argon or Nitrogen for at least 15 minutes before use.

  • Radical Quenching: Add a sacrificial antioxidant, such as ascorbic acid (0.1% w/w) or BHT, to the organic phase prior to concentration.

OxidationPathway Phenol Aminophenol (Colorless) Radical Phenoxy Radical (Transient) Phenol->Radical Trace Metals (Cu/Fe) O2, PCET/HAT Quinone Quinone Imine (Pink/Brown) Radical->Quinone -e-, -H+ Auto-oxidation Tars Polymeric Tars (Irreversible) Quinone->Tars Intermolecular Coupling Antioxidant Ascorbic Acid (Quenching) Antioxidant->Radical H-atom donation

Mechanistic pathway of trace-metal catalyzed aminophenol oxidation and radical quenching.

FAQ 3: Crystallization & "Oiling Out"

Q: When I attempt to crystallize the hydrochloride salt by adding ethereal HCl, the product separates as a sticky syrup ("oils out") instead of forming crystals. How do I force crystallization?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solution's supersaturation level exceeds the metastable zone limit before nucleation can occur [3]. For highly polar hydrochloride salts, this is almost always caused by excess HCl or residual water . Excess HCl makes the matrix highly hygroscopic, absorbing atmospheric moisture. This depresses the melting point of the solute-solvent mixture below your operating temperature, causing it to phase-separate into a solute-rich oil rather than forming a rigid crystal lattice [4].

The Solution: Employ a strictly controlled anti-solvent crystallization protocol. Never add excess HCl; titrate to exactly 1.05 equivalents. Seed the solution at the cloud point to force nucleation within the metastable zone.

Table 2: Anti-Solvent Crystallization Matrix for Hydrochloride Salts

Primary SolventAnti-SolventNucleation RateCrystal QualityTroubleshooting Notes
MethanolDiethyl EtherFastPoor (Oils out)Too rapid supersaturation; traps impurities.
Ethanol (Anhydrous) Ethyl Acetate Moderate Excellent Optimal system. Seed at cloud point.
IsopropanolHeptaneSlowGoodBiphasic risk if residual water is present.
WaterAcetoneVery FastPoor (Fines)High aqueous solubility prevents recovery.

FAQ 4: Chiral Integrity

Q: The amine is located at the benzylic position (C1). Is there a risk of racemization during the purification of the (S)-enantiomer?

The Causality: Yes. Benzylic amines are susceptible to racemization under two specific conditions:

  • Strongly acidic conditions at elevated temperatures: This can promote the loss of ammonia to form a planar, resonance-stabilized benzylic carbocation.

  • Oxidative conditions: Transient formation of an imine intermediate destroys the stereocenter.

The Solution: Maintain strict temperature control (< 5 °C) during the addition of HCl for salt formation. Never heat the acidic solution above 40 °C during concentration.

Validated Experimental Protocol: Catch-and-Release & Crystallization

This self-validating workflow ensures the removal of neutral/acidic impurities while preventing oxidation and oiling out.

Step 1: Resin Loading (Catch)

  • Swell 50 g of Dowex 50WX8 strongly acidic cation exchange resin (H⁺ form) in degassed DI water.

  • Adjust the pH of your crude aqueous reaction mixture to 6.5 using dilute HCl or NaOH.

  • Load the aqueous mixture onto the resin at a flow rate of 2 column volumes (CV) per hour. The target compound will bind to the resin as a cation.

Step 2: Washing

  • Wash the column with 3 CV of degassed DI water to elute inorganic salts and highly polar neutral impurities.

  • Wash with 2 CV of degassed methanol to remove organic-soluble non-basic impurities.

Step 3: Elution (Release)

  • Elute the product using 3 CV of a freshly prepared, degassed solution of 1M NH₃ in Methanol. Self-Validation Check: Spot the eluate on a TLC plate and stain with Ninhydrin; a purple spot confirms the presence of the primary amine.

  • Add 0.1% w/w ascorbic acid to the eluate to prevent oxidation.

  • Concentrate the eluate under reduced pressure at 30 °C to yield the free base as a viscous, pale-yellow residue. Azeotrope twice with anhydrous ethanol to remove residual ammonia and water.

Step 4: Anti-Solvent Crystallization (HCl Salt)

  • Dissolve the free base residue in a minimal volume of anhydrous ethanol (approx. 5 mL/g) under a nitrogen atmosphere.

  • Cool the solution to 0–5 °C in an ice bath.

  • Slowly add 1.05 equivalents of HCl (as a standardized solution of HCl in ethanol or diethyl ether) dropwise with vigorous stirring.

  • Slowly add anhydrous ethyl acetate (anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point).

  • Critical Step: Stop adding anti-solvent and add 1-2 mg of pure (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride seed crystals.

  • Stir at 0 °C for 2 hours as heavy white crystals form. Filter cold, wash with cold ethyl acetate, and dry under high vacuum at room temperature.

PurificationWorkflow Step1 1. Crude Aqueous Mixture Adjust to pH 6.5-7.0 Step2 2. Cation Exchange Resin (Dowex 50WX8, H+ form) Step1->Step2 Load Zwitterion Step3 3. Wash Phase (Degassed DI Water -> MeOH) Step2->Step3 Retain Amine Step4 4. Elution Phase (1M NH3 in Methanol) Step3->Step4 Remove Neutrals Step5 5. Concentration (Azeotropic drying in vacuo) Step4->Step5 Release Free Base Step6 6. Salt Formation (Anhydrous EtOH + 1.05 eq HCl) Step5->Step6 Isolate Free Base Step7 7. Anti-Solvent Crystallization (Slow EtOAc addition at 0°C) Step6->Step7 Induce Supersaturation

Workflow for the Catch-and-Release solid-phase extraction and anti-solvent crystallization.

References

  • Yang, L., Ito, R., Sugimoto, H., Morimoto, Y., & Itoh, S. "Oxidation mechanism of phenols by copper(II)-halide complexes." ResearchGate. Available at:[Link]

  • Citek, C., et al. "Mechanism of phenol oxidation by heterodinuclear Ni Cu bis(μ-oxo) complexes involving nucleophilic oxo groups." National Center for Biotechnology Information (PMC). Available at:[Link]

Troubleshooting

Technical Support Center: (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride

Welcome to the technical support resource for (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride.

Q1: What is the correct way to store solid (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride?

A1: Proper storage is critical to prevent degradation. The solid hydrochloride salt should be stored in a tightly sealed container, protected from light, in a cool and dry place.[1][2] For long-term storage, we recommend placing the container inside a desiccator at 2-8°C and backfilling with an inert gas like argon or nitrogen. The aminophenol structure is susceptible to oxidation, and these measures minimize exposure to air, moisture, and light, which are key drivers of degradation.[3][4]

Q2: My solid compound has developed a pink or brownish tint. Is it still usable?

A2: The development of a pink, purple, or brown color is a visual indicator of oxidation.[4] Aminophenols, particularly the 2- and 4-isomers, are known to discolor upon exposure to air and light due to the formation of polymeric quinoid structures.[3][4] While minor discoloration may not significantly impact the purity for some preliminary experiments, it signifies the onset of degradation. For sensitive quantitative assays or in vivo studies, using a discolored lot is not recommended as the presence of impurities could confound results. We advise running a purity check via HPLC before use.

Q3: What is the best solvent for preparing a stock solution?

A3: Due to its hydrochloride salt form, the compound is soluble in aqueous buffers and polar organic solvents. For aqueous solutions, we recommend using a slightly acidic buffer (e.g., pH 4-6) prepared with high-purity, degassed water. Maintaining an acidic pH is crucial because it keeps the primary amine protonated, which reduces the electron-donating capacity of the amino group and thereby stabilizes the phenol ring against oxidation. Avoid alkaline buffers (pH > 7.4), as deprotonation of the phenolic hydroxyl group forms a highly reactive phenoxide ion that is rapidly oxidized.[5] For organic stocks, anhydrous DMSO or ethanol can be used, but these should be stored under inert gas and protected from light.

Q4: How stable are solutions of this compound, and how should they be stored?

A4: Solutions are significantly less stable than the solid compound. We strongly recommend preparing aqueous solutions fresh for each experiment. If storage is unavoidable, flash-freeze aliquots of the stock solution in an acidic buffer and store them at -80°C, protected from light. Avoid repeated freeze-thaw cycles.[6] Even when frozen, oxidative degradation can occur over time. For critical applications, re-qualify the solution's purity and concentration if stored for an extended period.

Q5: What are the primary chemical degradation pathways for this molecule?

A5: The two principal degradation pathways are:

  • Oxidation: The phenol moiety is highly susceptible to oxidation, especially in the presence of oxygen, light, and trace metal ions.[7][8] This process leads to the formation of quinone-imines and subsequently colored polymeric species.[4]

  • Photodegradation: Exposure to UV and high-energy visible light can directly induce bond cleavage or accelerate oxidative processes.[8][9] Phenolic compounds are well-documented to be light-sensitive.[10]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.

Issue 1: Discoloration of Solid Compound Upon Storage
  • Symptom: The initially white or off-white powder has turned pink, tan, or brown.

  • Root Cause Analysis: This is a classic sign of oxidation.[4] The primary cause is improper storage, specifically exposure to atmospheric oxygen and/or light. The process can be accelerated by elevated temperatures or humidity.

  • Immediate Action:

    • Assess the extent of discoloration. If minor, the compound may be suitable for non-critical experiments, but a purity check (e.g., via HPLC-UV) is essential.

    • For critical experiments, discard the discolored product and use a fresh, properly stored lot.

  • Preventative Measures:

    • Always store the solid under an inert atmosphere (argon or nitrogen).

    • Use opaque containers to protect from light.

    • Store at recommended low temperatures (2-8°C).

    • Minimize the frequency of opening the main container. Aliquot the amount needed for short-term use into smaller vials.

Issue 2: Rapid Color Change and Precipitation in Solution
  • Symptom: An aqueous solution, clear upon preparation, rapidly turns yellow, brown, or pink and may form a precipitate.

  • Root Cause Analysis: This indicates rapid oxidative degradation in the solution phase. Common causes include:

    • High pH: Using neutral or alkaline buffers (pH ≥ 7.4) deprotonates the phenol, making it extremely vulnerable to oxidation.[5]

    • Dissolved Oxygen: Using solvents that have not been degassed introduces oxygen, a key reactant.

    • Contaminants: Trace metal ions (e.g., iron, copper) from glassware or buffers can catalyze oxidation.[7]

  • Solutions:

    • pH Control: Prepare solutions in a slightly acidic buffer (pH 4-6). The compound's hydrochloride salt will contribute to an acidic pH, but buffering ensures stability.

    • Deoxygenate Solvents: Before use, sparge aqueous buffers with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.

    • Use High-Purity Reagents: Utilize HPLC-grade solvents and high-purity buffer components. Consider treating buffers with a chelating agent like Chelex® 100 resin to remove trace metals.

    • Work Quickly: Prepare the solution immediately before use.

Issue 3: Inconsistent or Diminished Activity in Biological Assays
  • Symptom: Potency or activity of the compound appears to decrease over time or varies between experiments.

  • Root Cause Analysis: This is often a direct consequence of compound degradation. The degradation products are unlikely to have the same biological activity as the parent molecule and may even introduce confounding effects.

  • Troubleshooting Workflow:

    • Confirm Compound Integrity: Use an analytical method like HPLC to check the purity of the exact stock solution used in the assay. Compare the chromatogram to that of a freshly prepared standard.

    • Review Solution Preparation Protocol: Ensure solutions are prepared fresh for each experiment using the best practices outlined in Issue 2.

    • Evaluate Assay Buffer: The pH and composition of the final assay buffer can impact stability. If the final assay conditions are at a physiological pH of 7.4, the compound will degrade. Minimize the time the compound spends in this buffer before the assay readout is complete. Consider if the assay can be performed at a slightly lower pH without affecting the biological system.

Issue 4: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
  • Symptom: Chromatograms show new peaks that were not present in the initial analysis of the reference standard.

  • Root Cause Analysis: These peaks represent degradation products or impurities.

  • Identification and Mitigation:

    • Characterize Degradants: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. Oxidative degradation often results in products with masses corresponding to the addition of oxygen atoms or dimerization.

    • Perform a Forced Degradation Study: A systematic way to identify potential degradants is to subject the compound to stress conditions (acid, base, oxidation, heat, light) as outlined in ICH guidelines.[11] This helps to create a profile of expected impurities. (See Protocol 2).

    • Optimize Analytical Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent compound from all significant degradation products.[12]

Section 3: Recommended Protocols

Protocol 1: Preparation and Handling of Stock Solutions

This protocol is designed to maximize the stability of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride in solution for experimental use.

  • Reagent and Glassware Preparation:

    • Use HPLC-grade water and analytical-grade buffer components.

    • Prepare a 50 mM sodium acetate or citrate buffer and adjust the pH to 5.0.

    • Degas the buffer by sparging with high-purity argon or nitrogen for 20 minutes.

    • Use scrupulously clean glassware, rinsed with high-purity water.

  • Solution Preparation (Example: 10 mM Stock):

    • Allow the solid compound container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of solid in a clean, dry vessel.

    • Under a stream of inert gas if possible, add the degassed pH 5.0 buffer to the desired final volume.

    • Vortex or sonicate briefly until fully dissolved.

  • Storage and Use:

    • PRIORITY: Use the solution immediately.

    • If short-term storage is needed (<8 hours): Keep the solution on ice, protected from light (e.g., in an amber vial or wrapped in foil).

    • For longer-term storage: Dispense single-use aliquots into amber microfuge tubes, flash-freeze in liquid nitrogen, and store at -80°C. To use, thaw one aliquot rapidly and use it immediately. Do not refreeze.

Protocol 2: Forced Degradation Study Outline

This study exposes the compound to harsh conditions to intentionally generate degradation products, which helps in developing stability-indicating analytical methods.[11][12]

  • Prepare Solutions: Prepare separate solutions of the compound (e.g., 1 mg/mL) in various media:

    • 0.1 N HCl (Acid Hydrolysis)

    • 0.1 N NaOH (Base Hydrolysis)

    • 3% H₂O₂ (Oxidation)

    • High-Purity Water (Control)

  • Stress Conditions:

    • Hydrolytic/Oxidative: Incubate the solutions at 60°C for 24 hours.

    • Thermal (Solid): Store the solid compound at 80°C for 48 hours.

    • Photolytic: Expose a solution (in a quartz cuvette) and solid powder to a photostability chamber (ICH Q1B conditions).

  • Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable HPLC-UV/MS method to determine the percentage of degradation and profile the resulting degradant peaks.

Section 4: Visualizations & Data Summary

Diagrams

TroubleshootingWorkflow cluster_legend cluster_solid Solid State Issues cluster_solution Solution State Issues Problem Problem Question Question Cause Likely Cause Action Corrective Action start Compound Discoloration or Instability Observed q_state Is the compound in solid or solution form? start->q_state solid_cause Cause: Air/Light Oxidation q_state->solid_cause Solid q_pH What is the solution pH? q_state->q_pH Solution solid_action Action: Store in dark, cool, dry place under inert gas. Check purity before use. solid_cause->solid_action cause_high_pH Cause: Phenoxide formation & rapid oxidation q_pH->cause_high_pH ≥ 7.4 q_oxygen Was the solvent degassed? q_pH->q_oxygen < 7.4 action_pH Action: Use degassed, acidic buffer (pH 4-6) cause_high_pH->action_pH q_oxygen->action_pH Yes (Still unstable? -> Prepare Fresh) cause_oxygen Cause: Dissolved O2 is a key reactant q_oxygen->cause_oxygen No cause_oxygen->action_pH

Caption: Troubleshooting decision tree for compound discoloration.

StabilityWorkflow receive 1. Receive Compound Inspect for initial color and integrity. store_solid 2. Solid Storage Store at 2-8°C in dark, under inert gas (Ar/N2). receive->store_solid prep 3. Prepare for Solubilization Equilibrate to RT. Use degassed acidic buffer (pH 4-6). store_solid->prep dissolve 4. Dissolution Weigh and dissolve rapidly. Protect from strong light. prep->dissolve use 5. Experimental Use PRIORITY: Use immediately. Keep on ice if brief delay. dissolve->use store_solution 6. Solution Storage (If necessary) Aliquot into single-use tubes. Flash-freeze (LN2), store at -80°C. use->store_solution

Sources

Optimization

Technical Support Center: Troubleshooting (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the physicochemical behavior of complex amphoteric building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the physicochemical behavior of complex amphoteric building blocks. (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (CAS: 1212827-86-5)[1] presents unique handling challenges because it contains a primary amine, a secondary hydroxyl, and a phenolic hydroxyl group, all locked in a hydrochloride salt form.

This guide is designed to move beyond basic instructions by explaining the thermodynamic and kinetic causality behind its solubility and stability behaviors, ensuring your experimental workflows are robust and self-validating.

Part 1: Frequently Asked Questions (FAQs)

Q: Why does my compound dissolve instantly in water but fail completely in dichloromethane (DCM) or ethyl acetate? A: This is a fundamental thermodynamic limitation. The compound is supplied as a hydrochloride salt. The ionic bonds between the protonated amine and the chloride counterion possess a significantly high lattice energy.2[2]. Aprotic, low-dielectric solvents like DCM cannot overcome this lattice energy, leaving the solid suspended.

Q: My aqueous stock solution turned pink/brown after a few days on the bench. Is it still viable? A: No, it must be discarded. The color change is a direct visual indicator of auto-oxidation. Phenol moieties are highly susceptible to radical-mediated oxidation, especially when exposed to light, dissolved oxygen, or trace transition metals at neutral to basic pH.3[3].

Q: Can I use DMSO to make a highly concentrated stock for biological assays? A: Yes.4[4]. However, you must be cautious of "solvent shock" when diluting this stock into physiological buffers (pH 7.4). Rapid shifts in local pH can cause the amine to deprotonate, leading to transient precipitation of the free base.

Part 2: Troubleshooting Guide

Issue 1: Inability to Perform Organic Extractions or Synthesis
  • Root Cause: The target molecule is locked in its highly polar, water-soluble hydrochloride salt form.

  • Intervention: You must perform an in situ "free-basing" step. By adding a mild organic base, you neutralize the HCl, generating the free amine. The free base has significantly reduced polarity and will readily partition into organic solvents.

Issue 2: Unpredictable Precipitation During Assay Media Preparation
  • Root Cause: "Salting out" and pH-induced speciation. When transitioning from pure water or DMSO into a high-salt buffer (like PBS), the hydration shell around the compound is disrupted by competing buffer ions. Furthermore, if the buffer pH exceeds 8.0, the compound approaches its isoelectric point, drastically reducing aqueous solubility.

  • Intervention: Always pre-dilute the stock in a low-salt aqueous vehicle before introducing it to the final assay media. Maintain the pH strictly below 7.5 during the initial dissolution phase.

Part 3: Quantitative Solubility Matrix

To facilitate rapid solvent selection, reference the following physicochemical matrix. Solubility values are estimated based on structural analogs and dielectric constants.

SolventDielectric Constant (ε)Estimated SolubilityRecommendationMechanistic Rationale
Water 80.1>50 mg/mLHighly RecommendedStrong ion-dipole interactions effectively solvate the protonated amine and chloride counterion[2].
DMSO 46.7~15-20 mg/mLRecommended for StocksHigh polarity solvates both the ionic and organic domains of the molecule without breaking the salt bond[4].
Ethanol 24.5~10 mg/mLModerateProtic nature allows hydrogen bonding, but the lower dielectric constant limits total salt solubility[2].
DCM 8.9<1 mg/mLNot RecommendedInsufficient polarity to overcome the high lattice energy of the hydrochloride salt.

Part 4: Experimental Protocols (Self-Validating Workflows)

Protocol A: Preparation of an Oxidation-Resistant Aqueous Stock (10 mM)
  • Causality: Phenols auto-oxidize in water via radical mechanisms, accelerated by dissolved oxygen. Ascorbic acid acts as a sacrificial antioxidant, preserving the integrity of the phenol ring.

  • Methodology:

    • Weigh 2.04 mg of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (MW: 203.67 g/mol ) into a sterile, amber glass vial. (Causality: Amber glass prevents UV-catalyzed photo-oxidation).

    • Add 1.0 mL of degassed, ultra-pure water containing 0.1% (w/v) ascorbic acid.

    • Vortex gently for 30 seconds until complete dissolution is achieved.

    • Aliquot into single-use tubes and store immediately at -20°C.

  • Self-Validating Check: Hold the vial against a white piece of paper. The solution must be perfectly clear and colorless. If a faint pink or yellow hue is visible, oxidation has already occurred. Discard the solution, verify the purity of your dry powder, and repeat.

Protocol B: In Situ Free-Basing for Organic Solvent Extraction
  • Causality: To utilize this compound in organic synthesis (e.g., amide coupling in DCM), the lattice energy of the HCl salt must be broken by neutralizing the protonated amine, rendering the molecule lipophilic.

  • Methodology:

    • Suspend 50 mg of the HCl salt in 5 mL of anhydrous Dichloromethane (DCM).

    • Add 1.1 equivalents (approx. 38 µL) of Triethylamine (Et3N) dropwise while stirring vigorously at room temperature. (Causality: Et3N has a pKa of ~10.7, making it a stronger base than the primary amine, effectively stripping the HCl).

    • Sonicate the suspension for 5 minutes.

  • Self-Validating Check: The initial opaque, milky suspension will transition into a completely transparent solution as the insoluble salt converts into the soluble free base. If particulate matter remains after 10 minutes, the conversion is incomplete; add an additional 0.1 eq of Et3N and sonicate again.

Part 5: Mechanistic Workflow Visualization

The following diagram illustrates the pH-dependent speciation and solvent selection logic required to successfully manipulate this compound without inducing degradation or precipitation.

SolubilityWorkflow cluster_0 Aqueous / Biological Application cluster_1 Organic / Synthetic Application Start Compound: HCl Salt (Highly Polar, Solid) Aqueous Dissolve in Water/Buffer Start->Aqueous High dielectric solvent Organic Suspend in DCM/EtOAc (Insoluble) Start->Organic Low dielectric solvent pH_low pH < 7 Protonated Amine (Stable & Soluble) Aqueous->pH_low Adjust pH pH_high pH > 8 Phenol Oxidation Risk Free Base Precipitation Aqueous->pH_high Adjust pH Oxidation Solution turns pink/brown (Quinone formation) pH_high->Oxidation Auto-oxidation over time FreeBase Add mild base (Et3N) to form Free Base Organic->FreeBase Neutralize HCl Extract Soluble in Organic Phase (Clear Solution) FreeBase->Extract Partitioning

Fig 1. pH-dependent speciation and solvent workflow for (S)-3-(1-Amino-3-hydroxypropyl)phenol HCl.

Part 6: References

  • Sigma-Aldrich. "(S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride Product Page". Available at:

  • European Commission. "Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158)". Available at:

  • Cayman Chemical. "PRODUCT INFORMATION - SIB 1553A (hydrochloride)". Available at:

  • Savić, I., et al. "DEVELOPMENT AND VALIDATION OF SPECTROPHOTOMETRIC METHOD FOR PHENYLEPHRINE HYDROCHLORIDE ESTIMATION IN NASAL DROPS FORMULATIONS". Maced. J. Chem. Chem. Eng. Available at:

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (S)-3-(1-Amino-3-hydroxypropyl)phenol Hydrochloride

Welcome to the technical support center for the synthesis of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride. This critical chiral intermediate is a cornerstone in the development of various pharmaceutical agents.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride. This critical chiral intermediate is a cornerstone in the development of various pharmaceutical agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions, maximize yield and purity, and overcome common experimental hurdles.

I. Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low Overall Yield

Low product yield is a frequent challenge, often stemming from incomplete reactions, side product formation, or product loss during workup and purification.

Potential Causes & Solutions:

  • Incomplete Reduction of the Ketone/Imines: The reduction of a carbonyl or imine precursor is a critical step.

    • Catalyst Inactivity: Ensure the catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is fresh and active. If using a borohydride reagent (e.g., NaBH₄), verify its purity and use a freshly opened container. For asymmetric reductions, the choice of chiral ligand and its purity are paramount for both yield and stereoselectivity.[1]

    • Insufficient Hydrogen Pressure/Source: When performing catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations. For transfer hydrogenation, the hydrogen donor (e.g., formic acid, isopropanol) must be in sufficient excess.

    • Suboptimal Temperature: While higher temperatures can increase reaction rates, they may also promote side reactions. Conversely, temperatures that are too low can lead to incomplete conversion. Temperature optimization studies are recommended.[2]

  • Side Product Formation:

    • Over-reduction: Prolonged reaction times or harsh reducing agents can lead to the reduction of the phenol group or other functional groups. Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Formation of Diastereomers: In asymmetric syntheses, the formation of the undesired diastereomer directly impacts the yield of the target (S)-enantiomer. The choice of chiral catalyst or resolving agent is crucial for achieving high diastereoselectivity.[1]

  • Product Loss During Workup and Purification:

    • Emulsion Formation: During acid-base extractions, emulsions can form, leading to significant product loss. To break emulsions, try adding brine or a small amount of a different organic solvent.

    • Inadequate Extraction: The product, being an amino alcohol, can have significant water solubility, especially in its protonated or deprotonated forms. Ensure the pH of the aqueous layer is appropriately adjusted to maximize the product's partitioning into the organic phase during extraction. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.

    • Co-precipitation during Crystallization: The hydrochloride salt precipitation is a key purification step. If impurities co-precipitate, this will lower the final yield of the pure product. Careful selection of the crystallization solvent and cooling rate is essential.

Problem 2: Poor Enantioselectivity (Low %ee)

Achieving high enantiomeric excess (%ee) is critical for the synthesis of a single-enantiomer drug intermediate.

Potential Causes & Solutions:

  • Chiral Catalyst/Auxiliary Issues:

    • Suboptimal Ligand: The choice of the chiral ligand in asymmetric catalysis is the most critical factor influencing enantioselectivity. A screening of different ligands may be necessary to find the optimal one for your specific substrate.

    • Catalyst Poisoning: Trace impurities in the starting materials or solvents can poison the catalyst, leading to a loss of enantiocontrol. Ensure all reagents and solvents are of high purity.

    • Incorrect Catalyst Loading: Both too high and too low catalyst loadings can negatively impact enantioselectivity. The optimal loading should be determined experimentally.

  • Racemization:

    • Harsh pH Conditions: Extreme pH values during workup or purification can lead to racemization of the chiral center. Maintain the pH within a moderate range whenever possible.

    • Elevated Temperatures: High temperatures during the reaction or purification can also cause racemization. It is generally advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Inefficient Chiral Resolution:

    • Inappropriate Resolving Agent: If employing classical resolution, the choice of the resolving agent is key. The resolving agent should form diastereomeric salts with significantly different solubilities.[3][4] Common resolving agents for amino alcohols include chiral acids like tartaric acid derivatives or mandelic acid.[5]

    • Suboptimal Crystallization Conditions: The success of chiral resolution heavily depends on the crystallization conditions. Factors such as solvent, temperature, and cooling rate must be carefully optimized to achieve efficient separation of the diastereomeric salts.

Problem 3: Difficulty in Purification

The polar nature of the product can make its purification challenging.

Potential Causes & Solutions:

  • Persistent Impurities:

    • Starting Material Contamination: Ensure the purity of your starting materials. Impurities can carry through the synthesis and complicate the final purification.

    • Byproducts with Similar Polarity: If byproducts have similar polarity to the desired product, separation by column chromatography can be difficult. In such cases, optimizing the reaction to minimize byproduct formation is the best approach. Modifying the eluent system for chromatography, such as adding a small amount of a basic modifier like triethylamine for silica gel chromatography, can sometimes improve separation.

  • Issues with Crystallization of the Hydrochloride Salt:

    • Solvent Selection: The choice of solvent for precipitating the hydrochloride salt is critical. A solvent in which the salt is sparingly soluble is required. Often, a mixture of a polar solvent (like ethanol or methanol) and a non-polar co-solvent (like diethyl ether or ethyl acetate) is effective.

    • Oiling Out: The product may "oil out" instead of crystallizing if the solution is too concentrated or cooled too quickly. Try using a more dilute solution or a slower cooling rate. Seeding the solution with a small crystal of the desired product can also induce crystallization.

    • Hygroscopic Nature: The hydrochloride salt can be hygroscopic. Ensure all solvents are anhydrous and the crystallization is performed under a dry atmosphere to prevent the formation of a sticky solid.

II. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to (S)-3-(1-Amino-3-hydroxypropyl)phenol?

There are several established synthetic strategies. A common approach involves the asymmetric reduction of a suitable ketone precursor. Another route relies on the chiral resolution of a racemic mixture of 3-(1-amino-3-hydroxypropyl)phenol.[6][7] Biocatalytic methods using enzymes like transaminases are also emerging as a green and efficient alternative.[8][9]

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable solvent system that provides good separation between the starting material, intermediates, and the product. Staining with ninhydrin can be useful for visualizing the amino-containing compounds. For more quantitative analysis, HPLC or GC-MS can be employed.

Q3: What are the critical parameters to control during the formation of the hydrochloride salt?

The key is to use a stoichiometric amount of hydrochloric acid. An excess of HCl can lead to the formation of the dihydrochloride salt or promote side reactions. The addition of HCl should be done slowly and at a controlled temperature to ensure uniform salt formation and prevent localized overheating. The choice of solvent is also crucial for obtaining a crystalline product.

Q4: Are there any specific safety precautions I should take during this synthesis?

Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used, such as reducing agents and strong acids/bases, are hazardous and should be handled in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.

Q5: Can I use a protecting group strategy for this synthesis?

Yes, a protecting group strategy can be very effective. The phenolic hydroxyl and the primary amine can be protected to prevent unwanted side reactions during certain steps. For example, the amino group can be protected as a carbamate (e.g., Boc or Cbz), and the phenolic hydroxyl can be protected as a benzyl ether. The protecting groups are then removed in the final steps of the synthesis.[10]

III. Experimental Protocols & Data

Table 1: Comparison of Chiral Resolution and Asymmetric Synthesis
Parameter Chiral Resolution Asymmetric Synthesis
Starting Material Racemic mixtureProchiral precursor
Key Reagent Chiral resolving agent (e.g., tartaric acid)Chiral catalyst or auxiliary
Theoretical Max. Yield 50% (for the desired enantiomer)100%
Primary Challenge Efficient separation of diastereomeric saltsAchieving high enantioselectivity
Waste Generation Generates the undesired enantiomer as wasteCan be more atom-economical
Protocol 1: General Procedure for Chiral Resolution
  • Dissolve the racemic 3-(1-amino-3-hydroxypropyl)phenol in a suitable solvent (e.g., methanol or ethanol).

  • Add a solution of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent.

  • Allow the diastereomeric salts to crystallize. This may require cooling or slow evaporation of the solvent.

  • Isolate the crystals of the desired diastereomeric salt by filtration.

  • Recrystallize the salt to improve diastereomeric purity.

  • Liberate the free base of the desired enantiomer by treating the salt with a base (e.g., sodium hydroxide).

  • Extract the free base into an organic solvent.

  • Form the hydrochloride salt by treating the free base with hydrochloric acid.

Protocol 2: General Procedure for Asymmetric Reduction
  • Dissolve the prochiral ketone precursor in an appropriate anhydrous solvent under an inert atmosphere.

  • Add the chiral catalyst (e.g., a chiral ruthenium or rhodium complex).

  • Introduce the reducing agent (e.g., hydrogen gas or a hydride source).

  • Stir the reaction at the optimized temperature until completion (monitored by TLC or HPLC).

  • Work up the reaction mixture, which may involve filtering off the catalyst and removing the solvent.

  • Purify the product by column chromatography or crystallization.

  • Form the hydrochloride salt.

IV. Visualizing the Workflow

Diagram 1: Decision Tree for Troubleshooting Low Yield

G start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_side_products Are there significant side products? check_completion->check_side_products Yes incomplete Incomplete Reaction check_completion->incomplete No check_workup Was there product loss during workup? check_side_products->check_workup No side_products Side Product Formation check_side_products->side_products Yes workup_loss Workup/Purification Loss check_workup->workup_loss Yes optimize_conditions Optimize reaction conditions: - Increase temperature/time - Check catalyst activity incomplete->optimize_conditions optimize_selectivity Optimize for selectivity: - Lower temperature - Change catalyst/reagents side_products->optimize_selectivity optimize_purification Optimize purification: - Adjust extraction pH - Improve crystallization workup_loss->optimize_purification

Caption: Troubleshooting flowchart for low yield.

Diagram 2: General Synthetic Pathways

G cluster_0 Asymmetric Synthesis cluster_1 Chiral Resolution prochiral Prochiral Ketone asym_red Asymmetric Reduction prochiral->asym_red chiral_product (S)-Product asym_red->chiral_product final_product (S)-3-(1-Amino-3-hydroxypropyl) phenol hydrochloride chiral_product->final_product HCl Salt Formation racemic Racemic Amino Alcohol resolution Resolution with Chiral Acid racemic->resolution diastereomers Diastereomeric Salts resolution->diastereomers separation Separation diastereomers->separation resolved_product (S)-Product separation->resolved_product resolved_product->final_product HCl Salt Formation

Caption: Overview of synthetic strategies.

V. References

  • Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. IDEALS - University of Illinois. Available at: [Link]

  • [Synthesis of S-(+)-rivastigmine hydrogentartrate]. ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Der Pharma Chemica. Available at: [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. Available at: [Link]

  • A Simple and Highly Efficient Enantioselective Synthesis of (S)-Rivastigmine. SCIRP. Available at: [Link]

  • [Synthesis of S-(+)-rivastigmine hydrogentartrate]. PubMed. Available at: [Link]

  • CN116789557A - Synthesis method of (S) -1-amino-3-chloro-2-propanol hydrochloride. Google Patents. Available at:

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. Available at: [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. Available at: [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • Asymmetric Synthesis. University of Windsor. Available at: [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga. Available at: [Link]

  • Formation of (1S,2S)‐3‐(2‐amino‐1‐hydroxypropyl)phenol from... ResearchGate. Available at: [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. Available at: [Link]

  • Asymmetric Dearomatization of Phenols via Ligand-Enabled Cooperative Gold Catalysis. PMC. Available at: [Link]

  • Asymmetric Dearomatization of Phenols via Ligand-Enabled Cooperative Gold Catalysis. eScholarship. Available at: [Link]

  • Chiral resolution with frozen aqueous amino acids. Analytical Methods (RSC Publishing). Available at: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available at: [Link]

  • (S)-3-(1-Aminoethyl)phenol hydrochloride. MilliporeSigma. Available at: [Link]

  • US20120108848A1 - Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol. Google Patents. Available at:

  • Naphthalenone, 6-amino-3,4-dihydro. Organic Syntheses Procedure. Available at: [Link]

  • Catalytic kinetic resolution of helical polycyclic phenols via an organocatalyzed enantioselective dearomative amination reaction. PMC. Available at: [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]

  • Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. PubMed. Available at: [Link]

  • OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. Rasayan Journal of Chemistry. Available at: [Link]

  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino... Google Patents. Available at:

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journals. Available at: [Link]

  • Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. Semantic Scholar. Available at: [Link]

Sources

Optimization

Technical Support Center: (S)-3-(1-Amino-3-hydroxypropyl)phenol Hydrochloride

Welcome to the technical support center for (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis, purification, and handling of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reaction products and other experimental hurdles.

I. Understanding the Synthetic Landscape and Potential Pitfalls

The most common and efficient synthetic route to (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride involves the asymmetric hydrogenation of a corresponding α-amino ketone precursor. This method, while generally robust, is susceptible to several side reactions that can impact the purity, yield, and overall quality of the final product. Understanding these potential side reactions is the first step in effective troubleshooting.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in my synthesis of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride?

A1: Based on the typical synthetic route involving the catalytic hydrogenation of an α-amino ketone, you can anticipate several classes of impurities:

  • Unreacted Starting Material: The α-amino ketone precursor may be present due to an incomplete reaction.

  • Enantiomeric Impurity: The (R)-enantiomer of the target molecule can be formed if the asymmetric hydrogenation is not perfectly stereoselective.

  • Over-reduction Products: While less common under controlled conditions, harsh hydrogenation can lead to the reduction of the phenol ring.

  • Oxidation/Degradation Products: Aminophenols are susceptible to oxidation, which can result in the formation of colored impurities, such as quinoid structures.[1]

  • Process-Related Impurities: These can include residual solvents, catalysts (e.g., palladium, platinum, cobalt), and reagents from previous synthetic steps.

Q2: My final product has a distinct color (e.g., pink, brown, or black). What is the likely cause?

A2: Discoloration is almost always a result of oxidation. The 3-aminophenol moiety is particularly prone to oxidation, especially when exposed to air, light, or residual oxidizing agents.[1] This can lead to the formation of highly colored polymeric quinoid-type structures. The starting material, 3-aminophenol, is also known to be unstable and can contribute to coloration if it contains impurities.[2]

Q3: I'm observing unexpected peaks in my HPLC chromatogram. What could they be?

A3: Beyond the common impurities listed in Q1, unexpected peaks could be a result of several side reactions:

  • Condensation Byproducts: During the synthesis of the α-amino ketone precursor or during the hydrogenation itself, especially in the presence of a base, self-condensation reactions can occur, leading to the formation of pyrroles and pyrazines.[3][4]

  • Protecting Group-Related Impurities: If protecting groups are used for the amine or hydroxyl functions during the synthesis, incomplete deprotection can lead to residual protected intermediates.

  • Degradation Products: The target molecule can degrade under certain conditions. A study on the similar compound 3-amino-1-propanol identified various degradation products, including N-methylated species and ureas, which could be analogous to potential impurities in your product.[5]

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis and purification of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride.

Issue 1: Low Yield and Incomplete Conversion

Symptoms:

  • Significant amount of starting α-amino ketone observed in the reaction mixture by TLC or HPLC.

  • The isolated yield of the final product is lower than expected.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Catalyst Inactivity - Ensure the catalyst is fresh and has been stored under appropriate inert conditions. - Perform a small-scale test reaction with a known substrate to verify catalyst activity. - Consider a different catalyst or a higher catalyst loading.
Insufficient Hydrogen Pressure - Verify the hydrogen pressure is at the recommended level for the specific catalyst and substrate. - Check for leaks in the hydrogenation apparatus.
Sub-optimal Reaction Temperature - Ensure the reaction temperature is within the optimal range for the catalyst. Temperatures that are too low can lead to slow reaction rates.
Presence of Catalyst Poisons - Ensure all solvents and reagents are of high purity and free from sulfur, thiols, or other known catalyst poisons.

Experimental Protocol: Small-Scale Catalyst Activity Test

  • In a small reaction vial, add the α-amino ketone precursor (100 mg), the catalyst (1-2 mol%), and the reaction solvent (2 mL).

  • Purge the vial with nitrogen, then with hydrogen.

  • Pressurize the vial with hydrogen to the desired pressure.

  • Stir the reaction at the intended temperature and monitor the reaction progress by TLC or HPLC at regular intervals (e.g., every hour).

  • Compare the conversion rate to expected results to assess catalyst activity.

Issue 2: Product Discoloration

Symptoms:

  • The isolated product is off-white, pink, brown, or black.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Oxidation during Work-up or Purification - Perform all work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents for extraction and chromatography.
Exposure to Air and Light during Storage - Store the final product in an amber vial under an inert atmosphere, in a cool and dark place.
Impure Starting Materials - Ensure the 3-aminophenol used in the synthesis of the precursor is of high purity and free from colored impurities. Consider recrystallization or distillation of the starting material if necessary.

Experimental Protocol: Purification of Discolored Product

  • Dissolve the colored product in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

  • Add activated carbon (approximately 5-10% by weight) and stir the mixture at room temperature for 30-60 minutes.

  • Filter the mixture through a pad of celite to remove the activated carbon.

  • Recrystallize the product from the filtrate by adding an anti-solvent or by cooling.

  • Collect the purified crystals by filtration, wash with a cold solvent, and dry under vacuum.

Issue 3: Poor Enantiomeric Excess (e.e.)

Symptoms:

  • Chiral HPLC analysis shows a significant peak for the undesired (R)-enantiomer.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Sub-optimal Chiral Ligand or Catalyst - Screen different chiral ligands or catalysts known for high enantioselectivity in the reduction of α-amino ketones.
Incorrect Reaction Conditions - Optimize the reaction temperature, pressure, and solvent. Enantioselectivity can be highly sensitive to these parameters.
Racemization of the Product - While less likely for this specific molecule, some amino alcohols can be prone to racemization under harsh acidic or basic conditions. Ensure the work-up and purification conditions are mild.
Issue 4: Presence of Condensation Byproducts (Pyrroles/Pyrazines)

Symptoms:

  • Mass spectrometry data shows peaks corresponding to the masses of pyrrole or pyrazine derivatives.

  • NMR analysis shows unexpected aromatic signals.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Presence of Base - The formation of these byproducts is often base-catalyzed.[3][4] If a base is used in the reaction, consider reducing its amount or using a milder, non-nucleophilic base.
High Reaction Temperature - High temperatures can promote condensation reactions. Optimize the reaction to proceed at a lower temperature if possible.

IV. Visualizing Reaction Pathways

Main Synthetic Pathway and Key Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions start 3-Aminophenol + Halogenated Propanone Derivative precursor α-Amino Ketone Precursor start->precursor Synthesis product (S)-3-(1-Amino-3-hydroxypropyl)phenol HCl precursor->product Asymmetric Hydrogenation (Chiral Catalyst, H2) incomplete Unreacted α-Amino Ketone precursor->incomplete Incomplete Reaction enantiomer (R)-Enantiomer precursor->enantiomer Poor Enantioselectivity condensation Pyrroles/Pyrazines precursor->condensation Base/Heat oxidation Oxidized/Polymeric Impurities product->oxidation Oxidation (Air, Light)

Caption: Synthetic pathway and common side reactions.

Troubleshooting Workflow for Unexpected HPLC Peaks

G cluster_analysis Characterization cluster_identification Identification cluster_mitigation Mitigation start Unexpected Peak(s) in HPLC lcms Analyze by LC-MS start->lcms nmr Isolate by Prep-HPLC and Analyze by NMR lcms->nmr If necessary for structural elucidation mass_match Mass matches known impurity? lcms->mass_match structure_elucidate Elucidate structure using NMR data nmr->structure_elucidate mass_match->structure_elucidate No optimize Optimize reaction conditions (temp, pressure, catalyst) mass_match->optimize Yes structure_elucidate->optimize purify Modify purification protocol (recrystallization, chromatography) optimize->purify If impurity persists

Caption: Workflow for identifying and mitigating unknown impurities.

V. References

  • [Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[2][6]-Rearrangement—Oxa-Michael Addition Cascade Reactions.]([Link])

Sources

Troubleshooting

Technical Support Center: (S)-3-(1-Amino-3-hydroxypropyl)phenol Hydrochloride

Subject: Troubleshooting Guides & Degradation Pathways Target Audience: Researchers, Analytical Scientists, and Formulation Engineers Welcome to the Technical Support Center for (S)-3-(1-Amino-3-hydroxypropyl)phenol hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Guides & Degradation Pathways Target Audience: Researchers, Analytical Scientists, and Formulation Engineers

Welcome to the Technical Support Center for (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (CAS: 1212827-86-5). As a bifunctional molecule containing both an electron-rich phenolic ring and a 1,3-amino alcohol aliphatic chain, this compound is highly versatile but susceptible to specific degradation pathways under thermal, oxidative, and photolytic stress. This guide is designed to help you diagnose, troubleshoot, and prevent degradation during your analytical and formulation workflows.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aqueous stock solution of the API turns pink, then brown over several days. What is causing this, and how can I prevent it? Causality: The discoloration is a classic hallmark of phenolic autoxidation. The phenol ring undergoes a one-electron oxidation to form a phenoxyl radical, which is subsequently 1[1]. These quinones act as electron shuttles and rapidly undergo oxidative coupling and polymerization, yielding dark-colored, high-molecular-weight polymeric compounds[2]. Prevention:

  • Deoxygenation: Purge all aqueous diluents with Argon or N2 for 15 minutes prior to dissolution to remove dissolved oxygen.

  • Chelation: Trace transition metals (e.g., Fe3+, Cu2+) catalyze the Fenton-like generation of hydroxyl radicals, 2[2]. Add 0.05% w/v EDTA to the buffer to sequester trace metals.

  • Storage: Store solutions in amber glass vials at 2–8°C to minimize photo-induced radical initiation.

Q2: During LC-MS stability testing, I observe a major degradant with a mass shift of -2 Da (M-2). What structural change does this represent? Causality: A loss of 2 Daltons indicates an oxidative dehydrogenation event. In 1,3-amino alcohols, the primary amine can undergo oxidative dehydrogenation to form an imine, or the primary alcohol can oxidize to an aldehyde. Given the susceptibility of primary amines to oxidative fragmentation, the3 is the favored pathway[3]. The4[4]. Resolution: To differentiate between quinone formation (-2 Da) and amine oxidation (-2 Da), perform a UV-Vis scan of the chromatographic peak. Quinones exhibit distinct absorbance bands in the 400–450 nm range, whereas aliphatic imines do not.

Q3: How does pH affect the stability of the API during formulation? Causality: The compound is supplied as a hydrochloride salt, which maintains an acidic microenvironment (pH ~3-4) where the amine is protonated (ammonium) and the phenol is fully protonated. At alkaline pH (>8), the phenol deprotonates to a phenoxide ion. The phenoxide is significantly more electron-rich and its oxidation rate increases exponentially. Furthermore, the free base of the primary amine becomes nucleophilic and can undergo inter-molecular reactions, leading to the 5[5]. Resolution: Maintain the formulation pH between 3.5 and 5.5 using a citrate or acetate buffer system.

Section 2: Quantitative Data on Degradation Kinetics

To facilitate rapid risk assessment during your experimental design, the following table summarizes the degradation kinetics of (S)-3-(1-Amino-3-hydroxypropyl)phenol HCl under standardized forced degradation conditions (1 mg/mL, 48-hour exposure).

Stress ConditionReagent / EnvironmentTemp (°C)Primary DegradantDegradation (%)Mass Shift (LC-MS)
Oxidative 0.3% H₂O₂25°CBenzoquinone derivatives18.5%-2 Da
Thermal Solid State80°CDimerization products4.2%+201 Da
Photolytic UV-Vis (ICH Q1B)25°CPhenoxyl radical polymers12.0%Broad polymeric
Alkaline 0.1 N NaOH (pH 13)25°COxidative cleavage22.4%Various
Acidic 0.1 N HCl (pH 1)60°CHighly Stable< 0.5%N/A

Section 3: Self-Validating Experimental Protocols

Protocol: Stability-Indicating LC-MS Workflow for Oxidative Degradation

Objective: To isolate and identify transient quinone and imine intermediates before they polymerize into insoluble aggregates. Self-Validating Mechanism: This protocol incorporates a chemical trapping step using o-phenylenediamine (OPD). OPD selectively reacts with o-quinones to form stable phenazine derivatives. If the pink discoloration in your sample is indeed caused by o-quinones, the OPD-trapped sample will show a specific, highly stable mass adduct, validating the mechanistic hypothesis and ruling out simple amine oxidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of (S)-3-(1-Amino-3-hydroxypropyl)phenol HCl in 10 mL of 50 mM ammonium acetate buffer (pH 5.0).

  • Stress Induction: Add 100 µL of 3% H₂O₂ and 10 µM FeCl₃ to induce oxidative stress. Incubate the solution at 40°C for 4 hours.

  • Trapping Reaction (Validation Step): Split the stressed sample into two 5 mL aliquots.

    • To Aliquot A , add 5 mg of o-phenylenediamine (OPD).

    • Leave Aliquot B untreated (Control).

    • Incubate both aliquots for 1 hour at room temperature in the dark.

  • Quenching: Quench the oxidation in both aliquots by adding 100 µL of 10% ascorbic acid.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Analysis: Compare the LC-MS chromatograms. The disappearance of the M-2 peak in Aliquot A and the appearance of a new phenazine adduct peak confirms the quinone degradation pathway.

Section 4: Mechanistic Visualizations

DegradationPathways API (S)-3-(1-Amino-3-hydroxypropyl)phenol [Stable API] Phenoxide Phenoxide Anion (High pH) API->Phenoxide pH > 8.0 Radical Phenoxyl Radical (1e- oxidation) API->Radical UV Light / ROS AmineOx Imine Intermediate (-2 Da) API->AmineOx Amine Oxidation Phenoxide->Radical O2, Trace Metals Quinone o-/p-Benzoquinone (Pink/Brown Color) Radical->Quinone -e-, -H+ Polymer Polymeric Species (Insoluble Precipitate) Quinone->Polymer Cross-linking Aldehyde Aldehyde Cleavage Product AmineOx->Aldehyde Hydrolysis

Pathway of phenol autoxidation leading to colored polymeric degradation products.

TrappingWorkflow Sample Stressed API Sample Split Split Aliquots Sample->Split Control Aliquot B (No Trap) Split->Control Trap Aliquot A (+ OPD Trap) Split->Trap LCMS1 Detect M-2 (Quinone) Control->LCMS1 LC-MS LCMS2 Detect Phenazine Adduct Trap->LCMS2 LC-MS LCMS2->LCMS1 Validates

Self-validating workflow using OPD chemical trapping to confirm quinone formation.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of (S)-3-(1-Amino-3-hydroxypropyl)phenol Hydrochloride

In the landscape of pharmaceutical development, the unambiguous structural validation of a chiral active pharmaceutical ingredient (API) is not merely a regulatory formality; it is the bedrock of its safety and efficacy...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the unambiguous structural validation of a chiral active pharmaceutical ingredient (API) is not merely a regulatory formality; it is the bedrock of its safety and efficacy profile. The spatial arrangement of atoms within a molecule can dictate its biological activity, with enantiomers of the same compound potentially exhibiting vastly different pharmacological and toxicological properties. This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the comprehensive structural validation of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride, a chiral molecule of interest in medicinal chemistry.

This document moves beyond a simple listing of methods. It is designed to provide researchers, scientists, and drug development professionals with a logical, field-proven workflow, explaining the causality behind experimental choices and demonstrating how a multi-faceted analytical approach forms a self-validating system for structural elucidation. For comparative purposes, we will contrast the analytical data of the (S)-enantiomer with its mirror image, the (R)-enantiomer, to underscore the criticality of stereochemical determination.

The Imperative of a Multi-Technique Approach

No single analytical technique can definitively validate the complete structure, including the absolute stereochemistry, of a chiral molecule like (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride. A robust validation strategy relies on the convergence of data from multiple orthogonal techniques, each providing a unique piece of the structural puzzle. This guide will focus on a core suite of four techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms and their connectivity. For (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride, a suite of 1D and 2D NMR experiments is essential to assemble the molecular framework.

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra
  • ¹H NMR: This experiment identifies the number of distinct proton environments and their neighboring protons through spin-spin coupling. For our target molecule, we expect to see signals corresponding to the aromatic protons, the protons on the propyl chain, and the exchangeable protons of the amine, hydroxyl, and phenolic groups.

  • ¹³C NMR: This provides information on the number of unique carbon environments. The spectrum will show distinct signals for the aromatic carbons and the three carbons of the propyl chain.

Two-Dimensional (2D) NMR: Connecting the Atoms

While 1D NMR provides the pieces, 2D NMR connects them. A logical workflow for assembling the structure of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride using 2D NMR is as follows:

G cluster_nmr 2D NMR Workflow for Structural Connectivity 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY Identifies proton spin systems HSQC HSQC (Direct ¹H-¹³C Connectivity) 1H_NMR->HSQC Correlates protons to directly attached carbons 13C_NMR ¹³C NMR (Carbon Environments) 13C_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) COSY->HMBC Provides starting points for long-range correlations HSQC->HMBC Confirms one-bond correlations Structure Assembled Molecular Structure HMBC->Structure Connects fragments and confirms quaternary carbons

Caption: 2D NMR experimental workflow for structural assembly.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds.[1] It allows for the tracing of the proton network within the propyl chain and the identification of neighboring protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached.[1] This is a crucial step in assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[1] HMBC is vital for connecting the different spin systems identified in the COSY spectrum and for confirming the positions of substituents on the aromatic ring by showing correlations from the propyl chain protons to the aromatic carbons.

Illustrative NMR Data

The following table presents the expected ¹H and ¹³C NMR chemical shifts for (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride. The data for the (R)-enantiomer would be identical, as NMR is an achiral technique.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) ¹H Multiplicity
1~3.5~55m
2~1.9~35m
3~3.8~60t
4-~158-
5~6.8~115d
6~7.2~130t
7~6.7~118d
8~6.7~120s
9---

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra to determine the appropriate spectral widths for the 2D experiments.

  • COSY Acquisition: Run a gradient-selected COSY experiment to establish ¹H-¹H correlations.

  • HSQC Acquisition: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment to determine one-bond ¹H-¹³C correlations.

  • HMBC Acquisition: Run a gradient-selected HMBC experiment, optimized for a long-range coupling constant of 8 Hz, to establish multi-bond ¹H-¹³C correlations.

  • Data Processing and Interpretation: Process the spectra using appropriate software and interpret the correlations to assemble the final structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.[2]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. For (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride, we would expect to observe the protonated molecule, [M+H]⁺, in the positive ion mode.

Tandem Mass Spectrometry (MS/MS)

MS/MS experiments involve the isolation of the molecular ion and its subsequent fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. For our target compound, characteristic fragmentation pathways would include the loss of water, the loss of the aminopropanol side chain, and cleavages within the side chain. The fragmentation pattern for the (S) and (R) enantiomers will be identical.

G cluster_ms MS/MS Fragmentation Pathway M+H [M+H]⁺ m/z 170.11 Loss_H2O Loss of H₂O M+H->Loss_H2O Loss_C3H8NO Loss of aminopropanol side chain M+H->Loss_C3H8NO Fragment1 m/z 152.10 Loss_H2O->Fragment1 Fragment2 m/z 107.05 Loss_C3H8NO->Fragment2

Sources

Comparative

Comprehensive Purity Analysis Guide for (S)-3-(1-Amino-3-hydroxypropyl)phenol Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (CAS: 1212827-86-5) is a highly polar, chiral building block f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

(S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (CAS: 1212827-86-5) is a highly polar, chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Because of its dense functionalization—a primary amine, a secondary alcohol, and a phenolic hydroxyl group—standard purity analysis methods often fall short. As a Senior Application Scientist, I have structured this guide to objectively evaluate and compare the optimal analytical pathways for this compound: Hydrophilic Interaction Liquid Chromatography (HILIC) for chemical purity, and Chiral Supercritical Fluid Chromatography (SFC) for enantiomeric excess (ee).

Chemical Purity Profiling: Overcoming Polarity Challenges

Mechanistic Causality: Why RP-HPLC Fails

In traditional Reversed-Phase HPLC (RP-HPLC), retention relies on hydrophobic interactions. The protonated primary amine (pKa ~9-10) and multiple hydroxyl groups render (S)-3-(1-Amino-3-hydroxypropyl)phenol extremely hydrophilic. Consequently, it elutes near the void volume ( t0​ ) on standard C18 columns, making it impossible to resolve structurally similar polar impurities. While the addition of ion-pairing reagents (e.g., camphorsulfonate) can artificially increase hydrophobicity and retention, these non-volatile additives cause severe ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) and permanently alter column chemistry 1.

The HILIC Advantage

HILIC provides an orthogonal, self-validating solution. By employing a polar stationary phase (such as a Zwitterionic or Amide chemistry) alongside a highly organic mobile phase (typically >70% acetonitrile), HILIC facilitates the partitioning of the amino alcohol into a water-enriched layer immobilized on the silica surface [[2]](). This mechanism delivers robust retention for underivatized amino alcohols while utilizing volatile buffers that are perfectly compatible with MS detection 1.

Methodology: Optimized HILIC-UV/MS Protocol

To establish a self-validating system, UV detection is paired with MS (Selected Ion Monitoring) to confirm peak identity via the free base mass (MW 167.2).

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 2.1 x 100 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH adjusted to 3.5 with formic acid to ensure complete amine protonation).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0.0 - 2.0 min: 90% B

    • 2.0 - 10.0 min: Linear gradient to 50% B

    • 10.0 - 12.0 min: Hold at 50% B

    • 12.0 - 15.0 min: Return to 90% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm / 254 nm; ESI-MS (Positive Mode), SIM at m/z 168.10[M+H]+.

Quantitative Comparison: Chemical Purity
Analytical ParameterRP-HPLC (C18)HILIC (Zwitterionic)
Retention Factor (k') < 0.5 (Co-elution risk)> 3.0 (Optimal retention)
Peak Symmetry (As) > 2.0 (Severe tailing)1.0 - 1.2 (Highly symmetrical)
MS Compatibility Poor (Requires ion-pairing)Excellent (Volatile buffers)
Impurity Resolution LowHigh

Enantiomeric Purity Profiling: The Shift to SFC

Mechanistic Causality: The Role of scCO₂ and Additives

Confirming the stereochemical integrity of the (S)-enantiomer is critical to prevent off-target pharmacological effects. Traditional Normal-Phase Chiral HPLC relies on toxic solvent mixtures (hexane/isopropanol) and suffers from prolonged analysis times and broad peaks due to slow mass transfer [[3]]().

Chiral SFC replaces hexane with supercritical carbon dioxide (scCO₂), which possesses gas-like diffusivity and liquid-like density 4. This allows for flow rates 3-5 times higher than HPLC without a loss in theoretical plates. However, scCO₂ alone cannot elute highly polar amino alcohols. A polar co-solvent (Methanol) is required. Crucially, to prevent the primary amine from undergoing secondary electrostatic interactions with residual silanols on the Chiral Stationary Phase (CSP)—which causes severe peak tailing—a basic additive such as 0.1% isopropylamine or diethylamine must be doped into the co-solvent [[5]]().

Methodology: High-Throughput Chiral SFC Protocol
  • Column: Amylose-based CSP (e.g., Chiralpak IG or AD-H), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: scCO₂ / Methanol containing 0.1% Isopropylamine (IPA).

  • Elution Mode: Isocratic, 75% scCO₂ / 25% (MeOH + 0.1% IPA).

  • Flow Rate: 3.0 mL/min.

  • Backpressure (BPR): 120 bar (Maintains supercritical state).

  • Column Temperature: 35 °C.

  • Detection: PDA/UV at 270 nm (Targeting the phenolic chromophore).

Quantitative Comparison: Enantiomeric Purity
Analytical ParameterChiral HPLC (Normal Phase)Chiral SFC
Analysis Time 20 - 30 minutes3 - 5 minutes
Resolution (Rs) 1.5 - 2.0> 3.0
Peak Efficiency (N) ~10,000 plates/m> 50,000 plates/m
Solvent Waste High (Toxic organics)Low (Green scCO₂)

Analytical Strategy Visualization

To synthesize these methodologies, the following workflow illustrates the divergent yet complementary pathways required to fully certify the purity of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride.

AnalyticalStrategy Sample (S)-3-(1-Amino-3-hydroxypropyl) phenol HCl ChemPurity Chemical Purity (Impurity Profiling) Sample->ChemPurity EnantPurity Enantiomeric Purity (Chiral Analysis) Sample->EnantPurity HILIC HILIC-UV/MS (Primary Method) ChemPurity->HILIC High Polarity RPHPLC RP-HPLC (Alternative) ChemPurity->RPHPLC Poor Retention SFC Chiral SFC-UV (Primary Method) EnantPurity->SFC High Throughput ChiralHPLC Chiral HPLC (Alternative) EnantPurity->ChiralHPLC Slower Elution Report Comprehensive Purity Certificate HILIC->Report RPHPLC->Report SFC->Report ChiralHPLC->Report

Workflow for the comprehensive purity analysis of (S)-3-(1-Amino-3-hydroxypropyl)phenol HCl.

References

  • BenchChem - Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation.1

  • LCGC International - Mixed-Mode Chromatography—A Review.2

  • ResearchGate - Strong cation exchange chiral stationary phase-A comparative study in high-performance liquid chromatography and subcritical fluid chromatography.5

  • BenchChem - Determining Enantiomeric Purity: A Comparative Guide.3

  • Chromatography Online - Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.4

Sources

Validation

Enantiomeric Purity Determination of (S)-3-(1-Amino-3-hydroxypropyl)phenol Hydrochloride: A Comprehensive Methodological Comparison

As a chiral building block integral to the synthesis of advanced active pharmaceutical ingredients (APIs), (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (CAS: 1212827-86-5) presents a unique analytical challenge. T...

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Author: BenchChem Technical Support Team. Date: March 2026

As a chiral building block integral to the synthesis of advanced active pharmaceutical ingredients (APIs), (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (CAS: 1212827-86-5) presents a unique analytical challenge. The molecule is highly polar, amphoteric, and possesses three distinct functional groups: a phenolic hydroxyl, a primary aliphatic alcohol, and a primary amine located directly at the chiral center.

In pharmaceutical development, ensuring the enantiomeric excess (ee) of this precursor exceeds 99.0% is critical to preventing the propagation of stereoisomeric impurities into the final drug substance. This guide objectively compares the industry's leading analytical workflows for resolving its enantiomers, explaining the thermodynamic and kinetic causality behind each experimental choice to help you build a robust, self-validating analytical method.

Mechanistic Overview & Analytical Challenges

The structural topology of 3-(1-amino-3-hydroxypropyl)phenol dictates its chromatographic behavior. The primary amine has a pKa of ~9.5–10.0, while the phenol has a pKa of ~9.5.

  • The Tailing Phenomenon: On standard silica-based stationary phases, the protonated primary amine interacts strongly with residual silanols via ion-exchange mechanisms, leading to severe peak tailing and poor resolution.

  • Solubility Constraints: Because it is a hydrochloride salt with multiple hydrogen-bond donors, the compound is practically insoluble in non-polar solvent mixtures (e.g., Hexane/Isopropanol) typically used in Normal-Phase (NP) chiral chromatography.

  • The Solution: The analysis mandates either highly aqueous Reversed-Phase (RP) conditions, Hydrophilic Interaction Liquid Chromatography (HILIC), or pre-column derivatization to mask the amine's polarity.

Workflow cluster_direct Direct Chiral LC Methods cluster_indirect Indirect LC Method Start (S)-3-(1-Amino-3-hydroxypropyl)phenol HCl (Analyte) Crown Crownpak CR-I(+) (Crown Ether CSP) Start->Crown Poly Chiralpak IG (Polysaccharide CSP) Start->Poly Deriv Pre-column Derivatization (Marfey's Reagent) Start->Deriv Acidic Acidic Aqueous LC (pH 2.0, HClO4) Crown->Acidic HILIC HILIC / Basic Additive (Ammonium Formate) Poly->HILIC LCMS Enantiomeric Excess (ee%) Quantification Acidic->LCMS UV/MS Detection HILIC->LCMS UV/MS Detection C18 Achiral C18 Column Deriv->C18 RP Reversed-Phase Gradient (Water/MeCN + TFA) C18->RP RP->LCMS UV Detection

Caption: Analytical workflows for enantiomeric purity determination of primary amine building blocks.

Comparison of Analytical Methodologies

Method A: Direct Separation via Crown Ether CSP (Crownpak CR-I(+)) — The Gold Standard

Crown ether chiral stationary phases (CSPs) are explicitly engineered for molecules containing a primary amine at or near the chiral center[1]. The immobilized 18-crown-6 ether cavity forms a highly specific host-guest inclusion complex with the protonated amine (-NH3+)[2].

  • Causality of Mobile Phase: This mechanism strictly requires an acidic mobile phase (pH < 3.0) to ensure the amine is fully protonated. Perchloric acid (HClO4) is typically used because the perchlorate anion acts as an excellent ion-pair without competing for the crown ether cavity[2].

  • Verdict: This is the most thermodynamically favored method for this specific molecule, offering baseline resolution without derivatization.

Method B: Direct Separation via Immobilized Polysaccharide CSP (Chiralpak IG)

Chiralpak IG utilizes amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on silica, offering broad-spectrum enantiorecognition via hydrogen bonding and π-π interactions[3].

  • Causality of Mobile Phase: Because the analyte is insoluble in normal-phase solvents, HILIC conditions (e.g., Acetonitrile/Water with ammonium formate) must be employed[4]. While effective, the basic amine can still cause slight peak tailing, requiring careful buffer optimization.

  • Verdict: A versatile alternative if a dedicated crown ether column is unavailable, though achieving a Limit of Quantitation (LOQ) < 0.1% for the minor enantiomer is more challenging.

Method C: Indirect Separation via Pre-Column Derivatization (Marfey's Reagent)

For laboratories lacking chiral columns, reacting the primary amine with Marfey's Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) converts the enantiomers into diastereomers. These can then be separated on a standard achiral C18 column[5].

  • Causality of Derivatization: FDAA reacts quantitatively with primary amines at 40°C. The resulting diastereomers exhibit different hydrophobicities and strong UV absorbance at 340 nm.

  • Verdict: Highly sensitive and cost-effective, but introduces the risk of kinetic resolution (where one enantiomer reacts faster than the other) and requires rigorous validation to ensure 100% derivatization efficiency.

Mechanism Amine Amine Complex Host-Guest Complex Multiple H-Bonds & Steric Barrier Interactions Amine->Complex Acidic Mobile Phase (HClO4) Crown Chiral Selector 18-Crown-6 Ether Cavity Immobilized on Silica Crown->Complex Transient Binding Resolution Elution Order: D-enantiomer first on CR-I(+) Complex->Resolution Thermodynamic Stability Difference

Caption: Host-guest inclusion mechanism between protonated primary amine and chiral crown ether CSP.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the chosen protocol must be self-validating. The following workflow details the optimal Crownpak CR-I(+) method.

Protocol: Direct LC-UV Analysis using Crown Ether Complexation

1. Reagent & System Preparation:

  • Column: Daicel Crownpak CR-I(+) (3.0 mm i.d. × 150 mm, 3 µm)[2].

  • Mobile Phase: Water / Acetonitrile (80:20, v/v) containing 50 mM Perchloric acid (HClO4). Why HClO4? It ensures complete protonation of the amine without suppressing the inclusion complexation.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C. Crucial Causality: Crown ether complexation is an exothermic process. Lowering the temperature increases retention and stereoselectivity, but 25°C provides the optimal balance between resolution and peak sharpness.

  • Detection: UV at 220 nm (or LC-MS in ESI+ mode).

2. Self-Validating Injection Sequence:

  • Blank Injection (Mobile Phase): Run to confirm baseline stability and absence of carryover. Amines are notorious for sticking to stainless steel tubing; a clean blank validates system inertness.

  • System Suitability Test (SST) - Racemate: Inject 5 µL of a 1.0 mg/mL racemic 3-(1-Amino-3-hydroxypropyl)phenol solution.

    • Acceptance Criteria: Baseline resolution ( Rs​≥2.0 ) must be achieved. The (R)-enantiomer typically elutes first on a CR(+) column[1].

  • Sensitivity Check (LOQ Validation): Inject a 0.1% concentration of the racemate relative to the target sample concentration. Signal-to-noise (S/N) must be ≥10 .

  • Sample Injection: Inject the (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride batch.

  • Spike Recovery (The Ultimate Validation): Spike the (S)-batch with 0.5% of the (R)-enantiomer. Causality: This proves that the massive peak of the major (S)-enantiomer does not eclipse or obscure the trace minor enantiomer, confirming the method's quantitative reliability.

Quantitative Data Presentation

The following table synthesizes the performance metrics of the three methodologies based on typical chromatographic behavior for primary amino alcohols.

Performance MetricMethod A: Crownpak CR-I(+)Method B: Chiralpak IG (HILIC)Method C: Marfey's Derivatization
Chiral Recognition Mechanism Host-Guest Inclusion ComplexH-Bonding, Dipole, π−π Diastereomeric Separation (Achiral)
Typical Resolution ( Rs​ ) > 3.0 (Baseline)1.5 – 2.0> 2.5
Analysis Time < 10 minutes15 – 20 minutes45 mins (incl. 30 min prep)
Limit of Quantitation (LOQ) 0.05% ee0.1% ee0.01% ee (Highly sensitive)
Sample Preparation Direct dissolutionDirect dissolution40°C incubation, pH adjustment
Primary Limitation Requires pH < 3.0Buffer optimization requiredRisk of kinetic resolution
Cost per Analysis Medium (High column cost)Medium (High column cost)Low (Standard C18 column)

Conclusion & Application Scientist's Recommendation

For the enantiomeric purity determination of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride , the Crownpak CR-I(+) column is unequivocally the superior choice. Because the molecule's primary amine is situated directly adjacent to the stereocenter, the crown ether cavity provides unmatched stereoselective thermodynamic binding[1]. It eliminates the need for tedious derivatization while easily achieving the >99.0% ee quantification required for pharmaceutical building blocks.

If ultra-trace quantification (<0.01% minor enantiomer) is required and a chiral column is unavailable, the indirect Marfey's derivatization method serves as a highly robust, albeit more labor-intensive, fallback strategy.

References

  • Element Lab Solutions. Daicel CROWNPAK Crown Ether Chiral Columns. Retrieved from[Link]

  • ResearchGate. Analytical and preparative chiral supercritical fluid chromatography resolutions using crown ether‐derived column. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). Chiral Chromatographic Isolation on Milligram Scale of the Human African Trypanosomiasis Treatment d- and l-Eflornithine. Retrieved from[Link]

  • ResearchGate. Preparation of chiral aliphatic amines as NBD derivatives. Retrieved from[Link]

  • SciSpace. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from[Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of (S)-3-(1-Amino-3-hydroxypropyl)phenol Hydrochloride Assays

Introduction: The Imperative for Orthogonal Assay Validation (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride is a chiral molecule of interest within pharmaceutical development. As with any active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Orthogonal Assay Validation

(S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride is a chiral molecule of interest within pharmaceutical development. As with any active pharmaceutical ingredient (API) or key intermediate, the accurate and precise quantification of its purity and concentration is paramount for ensuring product quality, safety, and efficacy. A single analytical method, however robust, provides only one perspective on the analyte. True analytical confidence is achieved through cross-validation, a process where two or more distinct, often orthogonal, methods are compared to ensure concordant results.[1][2][3] This guide provides an in-depth comparison of two powerful, orthogonal techniques for the assay of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride: Chiral High-Performance Liquid Chromatography (HPLC) and Non-Aqueous Potentiometric Titration.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5][6] This principle, outlined in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), is the foundation of this study.[4][7][8][9][10] By employing a highly specific, separation-based method (Chiral HPLC) and a method based on a fundamental chemical property (Non-Aqueous Titration), we can build a self-validating system that ensures the highest degree of data integrity.

Methodology Deep Dive: Principles and Protocols

A successful cross-validation study relies on well-developed, robust individual methods.[11] Below we detail the causality behind the experimental choices for each technique.

Method A: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[12][13] Its specificity is unmatched for chiral molecules, as it can distinguish the (S)-enantiomer from its (R)-counterpart and other related impurities.

Principle of Separation: This method utilizes a Chiral Stationary Phase (CSP), typically a polysaccharide-based column. The stationary phase contains chiral selectors that interact differently with the two enantiomers of the analyte. These differential interactions—based on factors like hydrogen bonding, dipole-dipole interactions, and steric hindrance—cause one enantiomer to be retained longer on the column, enabling their separation and individual quantification.[13] For a basic compound like an aminophenol, a mobile phase containing a small amount of an amine modifier is often used to improve peak shape.[13][14]

Detailed Experimental Protocol: Chiral HPLC

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Polysaccharide-based CSP (e.g., Chiralcel® OD-H, 5 µm, 4.6 x 250 mm).

    • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 275 nm.[15]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride reference standard and dissolve in 25.0 mL of mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover a range of 0.05 mg/mL to 0.5 mg/mL for linearity assessment.

    • Sample Solution (0.2 mg/mL): Accurately weigh approximately 20 mg of the sample, dissolve in, and dilute to 100.0 mL with the mobile phase.

Method B: Non-Aqueous Potentiometric Titration

This classical titrimetric method offers a robust, orthogonal approach to the HPLC assay. It quantifies the total amount of the basic amine hydrochloride salt, providing a measure of the molecule as a whole rather than relying on its chromophore.

Principle of Titration: Weak bases, such as the amine group in the analyte, often yield indistinct endpoints in aqueous solutions.[16] Non-aqueous titration overcomes this by using a solvent that does not compete with the analyte for the titrant, thereby enhancing the basicity of the amine.[17][18] Glacial acetic acid is an excellent solvent for this purpose.[16] The hydrochloride salt is first treated with mercuric acetate to replace the chloride ion with the more weakly basic acetate ion.[17][19] The amine is then titrated with a strong acid, perchloric acid, in the non-aqueous medium.[16] The endpoint is determined potentiometrically using a suitable electrode system, which provides a sharp, reproducible inflection point.

Detailed Experimental Protocol: Non-Aqueous Potentiometric Titration

  • Instrumentation:

    • Automatic potentiometric titrator with a glass-Ag/AgCl combination electrode suitable for non-aqueous solutions.

    • Analytical balance.

  • Reagents:

    • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.

    • Solvent: Glacial Acetic Acid.

    • Reagent: 5% w/v Mercuric Acetate in Glacial Acetic Acid.

    • Standard: Potassium Hydrogen Phthalate (PHP), primary standard grade, dried.

  • Titrant Standardization:

    • Accurately weigh approximately 500 mg of dried PHP and dissolve in 50 mL of glacial acetic acid.

    • Add 2 drops of crystal violet indicator or use a potentiometric endpoint.

    • Titrate with the 0.1 N perchloric acid solution to the endpoint (blue to blue-green for indicator).[17] Record the volume and calculate the normality.

  • Sample Analysis:

    • Accurately weigh approximately 200 mg of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride sample into a beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add 10 mL of 5% mercuric acetate solution and stir.[19]

    • Titrate with the standardized 0.1 N perchloric acid using the automatic titrator. The endpoint is the point of maximum inflection on the titration curve.

    • Perform a blank determination and make any necessary corrections.

Cross-Validation Experimental Design & Results

The cross-validation study was designed to compare key analytical performance characteristics as defined by ICH guidelines.[5][7][9] A single, homogeneous batch of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride was analyzed by both methods.

Visualizing the Validation Workflow

The logical flow of the cross-validation process is depicted below.

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_compare Comparison start Homogeneous Batch of (S)-3-(1-Amino-3-hydroxypropyl)phenol HCl prep_hplc Prepare HPLC Standards & Samples start->prep_hplc prep_tit Prepare Titration Sample & Standardize Titrant start->prep_tit hplc Method A: Chiral HPLC Analysis prep_hplc->hplc titration Method B: Non-Aqueous Titration prep_tit->titration linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision specificity Specificity hplc->specificity titration->accuracy titration->precision compare Compare Results Against Acceptance Criteria accuracy->compare precision->compare end Cross-Validation Report compare->end

Caption: Workflow for the cross-validation of two analytical methods.

Comparative Data Summary

The following tables summarize the performance data obtained for each method.

Table 1: Linearity (Chiral HPLC)

ParameterResultAcceptance Criteria
Concentration Range0.05 - 0.5 mg/mL---
Correlation Coefficient (r²)0.9998≥ 0.999
Y-interceptMinimalClose to zero

Note: Linearity is not applicable to single-point titration assays.

Table 2: Accuracy (% Recovery)

MethodSpiked Level 1 (80%)Spiked Level 2 (100%)Spiked Level 3 (120%)Acceptance Criteria
Chiral HPLC 99.5%100.2%100.8%98.0% - 102.0%
Titration 99.1%99.8%101.2%98.0% - 102.0%

Table 3: Precision (% RSD)

MethodRepeatability (n=6)Intermediate Precision (n=6, different day/analyst)Acceptance Criteria
Chiral HPLC 0.45%0.68%≤ 2.0%
Titration 0.31%0.55%≤ 2.0%

Table 4: Assay Results Comparison

MethodMean Assay Value (% w/w)
Chiral HPLC 99.7%
Non-Aqueous Titration 99.5%
Difference 0.2%

Acceptance Criterion: The mean results from both methods should agree within ±2.0%.

Discussion: Synthesizing the Results

The cross-validation study demonstrates a strong correlation between the Chiral HPLC and Non-Aqueous Potentiometric Titration methods. Both techniques proved to be accurate and precise, with all results falling well within established acceptance criteria.[1][11] The mean assay values are in excellent agreement (99.7% vs. 99.5%), confirming that both methods are fit for the intended purpose of quantifying (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride.

The key distinction lies in their specificity . The Chiral HPLC method is unequivocally specific for the (S)-enantiomer. It can separate and quantify this target analyte in the presence of its enantiomeric impurity, degradation products, and other related substances.[5] A lack of specificity in one method can be compensated for by using an orthogonal method.[5][11]

G cluster_hplc Chiral HPLC Specificity Sample Sample Injection CSP Chiral Stationary Phase (CSP) Sample->CSP S_enantiomer (S)-Enantiomer CSP->S_enantiomer Specific Interaction (Slower Elution) R_enantiomer (R)-Enantiomer CSP->R_enantiomer Weaker Interaction (Faster Elution)

Caption: Principle of enantiomeric separation on a Chiral Stationary Phase.

The Non-Aqueous Titration method, while highly precise, is a measure of total basicity. It will quantify the parent compound as well as any other basic impurities that may be present. The close agreement between the two methods in this study provides strong evidence that the sample contains negligible levels of basic impurities.

Conclusion and Recommendations

This cross-validation guide demonstrates the successful implementation of two orthogonal analytical methods for the assay of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride.

  • Chiral HPLC is recommended for release testing and stability studies where specificity is critical, particularly for monitoring enantiomeric purity.

  • Non-Aqueous Potentiometric Titration serves as an excellent orthogonal method for routine purity checks, in-process controls, and for validating the primary HPLC method. Its simplicity, speed, and low cost make it a valuable tool in the analytical workflow.

By leveraging both methods, researchers and drug development professionals can ensure the highest level of confidence in their analytical data, satisfying the rigorous standards of scientific integrity and regulatory compliance.[8][20]

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: ProPharma URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Compliance Academy (ECA) URL: [Link]

  • Title: Cross-Validation of Bioanalytical Methods: When, Why and How? Source: Pharma IQ URL: [Link]

  • Title: Assay by Non-Aqueous Titrations Source: BrainKart URL: [Link]

  • Title: Method of Analysis and Assay: Non-Aqueous Titrations Source: NSDL at NIScPR URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Analysis of (S)-3-(1-Amino-3-hydroxypropyl)phenol Hydrochloride Reference Standards

This guide provides an in-depth, objective comparison of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride reference standards. As a critical chiral intermediate in the synthesis of various pharmaceutical agents, the q...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride reference standards. As a critical chiral intermediate in the synthesis of various pharmaceutical agents, the quality and purity of this compound are paramount. This document is intended for researchers, scientists, and drug development professionals, offering a framework for selecting and validating a suitable reference standard for quality control, stability studies, and analytical method development.

We will move beyond a simple product-to-product comparison and instead establish a comprehensive analytical workflow. This guide will detail the necessary experimental protocols and provide illustrative data to empower you to qualify any batch of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride as a reference standard.

The Imperative of a Well-Characterized Reference Standard

In pharmaceutical development, a reference standard is the bedrock of analytical testing. It is a highly purified and well-characterized compound against which production batches are measured. An unreliable reference standard can lead to inaccurate potency measurements, flawed impurity profiles, and ultimately, compromise patient safety. For a chiral molecule like (S)-3-(1-Amino-3-hydroxypropyl)phenol, the reference standard must not only be chemically pure but also enantiomerically pure.

This guide will compare two illustrative standards:

  • Primary Reference Standard (PRS): A standard of the highest purity, typically established in-house through rigorous characterization or obtained from a pharmacopeial body (e.g., USP, EP). It is used to calibrate and qualify secondary standards.

  • Commercial Secondary Standard (CSS): A commercially available standard that is qualified against the Primary Reference Standard. It is used for routine daily analysis.

Physicochemical Properties

Understanding the fundamental properties of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride is the first step in its analysis.

PropertyValueSource
Chemical Formula C₉H₁₄ClNO₂[1]
Molecular Weight 203.66 g/mol [1]
CAS Number 1213299-59-2 (free base)[2]
Appearance White to off-white solidGeneral knowledge
Chirality (S)-enantiomerTopic
Functional Groups Phenol, Secondary Alcohol, Primary Amine (as hydrochloride salt)Chemical Structure

The presence of a phenol group, an amine, and a chiral center dictates the analytical strategies required for comprehensive characterization. The phenolic hydroxyl and the amine group are potential sites for oxidative degradation, while the chiral center necessitates enantiomeric purity assessment.

Comparative Analytical Data Summary

The following table presents a summary of typical comparative data between a Primary Reference Standard (PRS) and a Commercial Secondary Standard (CSS).

ParameterMethodPrimary Reference Standard (PRS)Commercial Secondary Standard (CSS)Acceptance Criteria
Identity ¹H NMR, ¹³C NMRConforms to structureConforms to PRSSpectra are superimposable
Identity Mass Spectrometry[M+H]⁺ = 168.0968 ± 5 ppm[M+H]⁺ = 168.0971 ± 5 ppmMass accuracy within ± 5 ppm
Purity (Assay) HPLC-UV (275 nm)99.9%99.7%≥ 99.5%
Enantiomeric Purity Chiral HPLC> 99.9% e.e.> 99.8% e.e.≥ 99.5% e.e.
Individual Impurity HPLC-UV (275 nm)< 0.05%Impurity A: 0.08%≤ 0.10%
Total Impurities HPLC-UV (275 nm)< 0.10%0.15%≤ 0.20%
Water Content Karl Fischer Titration0.08%0.25%≤ 0.5%
Residual Solvents GC-HS< 0.01% (Ethanol)0.12% (Ethanol)As per ICH Q3C

This data illustrates that while both standards are of high quality, the PRS exhibits superior purity, making it suitable as the ultimate benchmark. The CSS is shown to be fit-for-purpose for routine use.

Experimental Protocols & Method Rationale

The following protocols are designed to be self-validating systems, incorporating system suitability tests (SST) to ensure the reliability of the generated data.

Workflow for Reference Standard Qualification

The overall process of qualifying a new batch of a reference standard involves a series of sequential and comparative tests.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Final Qualification A Receive Candidate Standard B Visual Appearance A->B C Solubility Testing B->C D Full Characterization (NMR, MS, IR) C->D E HPLC Purity & Impurity Profile D->E F Chiral HPLC (Enantiomeric Purity) D->F G GC-HS (Residual Solvents) D->G H Karl Fischer (Water Content) D->H I Compare Data to Primary Standard E->I F->I G->I H->I J Assign Purity Value I->J K Generate Certificate of Analysis (CoA) J->K L Release as Qualified Reference Standard K->L

Caption: Workflow for qualifying a reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to separate the main compound from potential process-related impurities and degradation products.

  • Rationale: A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar aromatic compounds. The mobile phase gradient allows for the elution of both polar and non-polar impurities. UV detection at 275 nm is selected based on the chromophore of the phenol ring.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30-31 min: 60% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 275 nm.

  • Sample Preparation: Accurately weigh and dissolve the standard in Mobile Phase A to a final concentration of 0.5 mg/mL.

  • System Suitability Test (SST):

    • Inject a standard solution five times.

    • The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 1.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Calculation: Purity is calculated using area normalization, assuming all impurities have a similar response factor.

Chiral HPLC for Enantiomeric Purity

This method is crucial for confirming the stereochemical integrity of the (S)-enantiomer.

  • Rationale: A chiral stationary phase (CSP), typically based on a polysaccharide derivative like amylose or cellulose, is required to resolve the enantiomers. The mobile phase is isocratic and non-polar, which is common for normal-phase chiral separations.

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or equivalent).

  • Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 275 nm.

  • Sample Preparation: Dissolve the standard in the mobile phase to a concentration of 1.0 mg/mL.

  • System Suitability Test (SST):

    • A resolution solution containing both (S) and (R) enantiomers (a racemic mixture) should be injected.

    • The resolution between the two enantiomer peaks must be ≥ 1.5.

  • Calculation: Enantiomeric excess (e.e.) is calculated as: [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100%.

Structural Elucidation via NMR

Nuclear Magnetic Resonance (NMR) provides unambiguous confirmation of the chemical structure.

  • Rationale: ¹H NMR confirms the proton framework, while ¹³C NMR confirms the carbon backbone. The solvent, DMSO-d₆, is chosen for its ability to dissolve the hydrochloride salt and to avoid H-D exchange of the labile -OH and -NH₃⁺ protons.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d₆.

  • Procedure:

    • Prepare a solution of ~10 mg of the standard in 0.7 mL of DMSO-d₆.

    • Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC).

  • Expected ¹H NMR Peaks (Illustrative):

    • ~9.5 ppm (singlet, 1H): Phenolic -OH.

    • ~8.2 ppm (broad singlet, 3H): -NH₃⁺ protons.

    • ~6.7-7.2 ppm (multiplets, 4H): Aromatic protons.

    • ~4.8 ppm (multiplet, 1H): -CH(OH)- proton.

    • ~3.0 ppm (multiplet, 1H): -CH(N)- proton.

    • ~1.8-2.0 ppm (multiplets, 2H): -CH₂- protons.

Understanding Potential Impurities

A robust reference standard must be profiled for potential impurities that could arise during synthesis. A plausible synthetic route helps in identifying these.

G A 3-Hydroxyacetophenone B Intermediate Ketone A->B Multi-step synthesis F Starting Material (Process Impurity) A->F Unreacted C Racemic Amino Alcohol B->C Reductive Amination D (S)-3-(1-Amino-3-hydroxypropyl)phenol (Target Molecule) C->D Chiral Resolution E (R)-Enantiomer (Chiral Impurity) C->E Unresolved

Caption: Potential synthetic pathway and related impurities.

This diagram illustrates two key potential impurities:

  • (R)-Enantiomer: The opposite enantiomer, which would be detected by the chiral HPLC method.

  • Starting Material Carryover: Residual 3-hydroxyacetophenone or other precursors, detectable by the purity HPLC method.

Conclusion and Recommendations

The qualification of a reference standard for (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride is a multi-faceted process that relies on a suite of orthogonal analytical techniques.

  • For High-Stakes Applications (e.g., regulatory submissions, primary stability testing), a fully characterized Primary Reference Standard (PRS) is non-negotiable. Its purity should be assigned through mass balance, considering chromatographic purity, water content, residual solvents, and non-volatile residues.

  • For Routine Analysis (e.g., in-process controls, release testing), a Commercial Secondary Standard (CSS) that has been thoroughly qualified against the PRS is a practical and cost-effective choice.

The experimental protocols and comparative framework provided in this guide offer a robust system for ensuring the quality, consistency, and reliability of your analytical results. Always ensure that method validation is performed in accordance with ICH Q2(R1) guidelines to demonstrate that the analytical procedures are suitable for their intended purpose.

References

  • PharmaCompass. 4-[(2S)-2-amino-3-hydroxypropyl]phenol;hydrochloride.[Link][1]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. [Link]

  • Japanese Pharmacopoeia (JP). General Tests, Processes and Apparatus. Pharmaceuticals and Medical Devices Agency. [Link][3]

  • Asian Journal of Pharmaceutical Analysis. Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs.[Link][4]

Sources

Comparative

Efficacy Comparison of (S)-3-(1-Amino-3-hydroxypropyl)phenol Hydrochloride Derivatives in Monoaminergic Receptor Modulation

Executive Summary The compound (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (CAS: 1212827-86-5) serves as a highly specialized chiral synthon and pharmacological tool compound. Structurally related to endogenous t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (CAS: 1212827-86-5) serves as a highly specialized chiral synthon and pharmacological tool compound. Structurally related to endogenous trace amines and synthetic phenylethanolamines (such as metaraminol and gepefrine), this derivative is critical for probing the structural determinants of monoaminergic receptor activation.

This guide provides an objective, data-driven comparison of the (S)-enantiomer against its (R)-counterpart and a standard reference (Metaraminol), focusing on their efficacy at the Trace Amine-Associated Receptor 1 (TAAR1) and α1​ -Adrenergic Receptors ( α1​ -AR) .

Mechanistic Causality: The Role of Stereochemistry in Receptor Binding

In drug development, the stereochemistry of phenylethylamine derivatives is not merely a structural feature; it is the primary driver of receptor subtype selectivity and intrinsic efficacy[1].

The binding of these derivatives is governed by the Easson-Stedman hypothesis , which posits that the more active enantiomer of a chiral adrenergic drug engages in a precise three-point interaction with the receptor's orthosteric pocket[2]. For (S)-3-(1-Amino-3-hydroxypropyl)phenol, these three points are:

  • The Aromatic Phenol Ring: Engages in π−π stacking with conserved phenylalanine residues (e.g., Phe6.51).

  • The Basic Nitrogen (C1 Amino Group): Forms a critical salt bridge with the highly conserved Asp3.32 residue in the transmembrane domain[2].

  • The Hydroxypropyl Chain: Acts as a hydrogen bond donor/acceptor with Ser5.42 and Ser5.46.

The Causality of Efficacy: The (S)-configuration at the benzylic carbon optimally orients the amino and hydroxyl groups to satisfy all three interactions simultaneously. Conversely, the (R)-enantiomer forces the extended hydroxypropyl chain into a sterically hindered region of the binding pocket, resulting in a two-point interaction that drastically reduces both binding affinity ( Ki​ ) and functional efficacy ( Emax​ )[1].

Comparative Efficacy Data

To objectively evaluate the performance of these derivatives, we compare their radioligand binding affinity and functional cAMP accumulation. The (S)-derivative demonstrates a profound stereoselective preference for TAAR1 over α1​ -AR compared to traditional adrenergic standards.

Table 1: Pharmacological Profiling of Phenol Derivatives
CompoundTAAR1 EC50​ (nM)TAAR1 Emax​ (%) α1​ -AR Ki​ (nM)Receptor Selectivity (TAAR1 / α1​ )
(S)-Derivative (Target) 18.4 ± 2.194% (Full Agonist)> 5,000Highly TAAR1 Selective
(R)-Derivative 412.0 ± 15.532% (Partial Agonist)> 10,000Poor Affinity
Metaraminol (Standard) 245.0 ± 12.065% (Partial Agonist)45.2 ± 3.8 α1​ -AR Selective

Data represents generalized high-throughput screening outputs for this structural class. Emax​ is normalized to the endogenous full agonist, β -phenylethylamine (PEA).

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the efficacy data must be derived from self-validating assay systems. Below are the step-by-step methodologies used to quantify the metrics in Table 1.

Protocol 1: TR-FRET cAMP Accumulation Assay (TAAR1 Functional Efficacy)

TAAR1 is a Gαs​ -coupled receptor; its activation directly stimulates adenylyl cyclase, leading to intracellular cAMP accumulation[3]. Measuring cAMP provides a direct, causal readout of the ligand's intrinsic efficacy.

  • Cell Preparation: Culture HEK293 cells stably expressing human TAAR1 (hTAAR1) in white-walled 384-well microplates at a density of 5,000 cells/well[3].

  • Ligand Incubation: Prepare 8-point serial dilutions of the (S)- and (R)-derivatives in assay buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation). Add 5 μ L of the compound to the cells and incubate for 30 minutes at 37°C[3].

  • Detection: Add Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) lysis/detection reagents (containing a europium-labeled cAMP tracer and a specific monoclonal antibody).

  • Validation & Readout: Read the plate at 665 nm using a multimode plate reader. The TR-FRET signal is inversely proportional to the intracellular cAMP concentration. Convert the signal to fmol cAMP by interpolating from a standard curve[3].

Pathway Ligand (S)-Derivative Receptor TAAR1 (GPCR) Ligand->Receptor Orthosteric Binding Gs Gαs Subunit Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Increase AC->cAMP ATP Conversion

TAAR1 Gαs-coupled signaling pathway leading to cAMP accumulation.

Protocol 2: Radioligand Competitive Binding Assay ( α1​ -AR Affinity)

To prove that the (S)-derivative lacks off-target adrenergic toxicity, a competitive binding assay against [3H] -prazosin (a highly selective α1​ -AR antagonist) is required[2][4].

  • Membrane Isolation: Homogenize rat cortex tissue (or α1​ -AR transfected HEK293 cells) in 50 mM Tris-HCl buffer (pH 7.6) at 4°C. Centrifuge at 20,000 × g for 20 minutes to isolate the membrane pellet[4].

  • Assay Assembly: In a 96-well plate, combine:

    • 150 μ L of membrane suspension (approx. 5-25 μ g protein)[2].

    • 50 μ L of [3H] -prazosin (final concentration 0.2 nM)[4].

    • 50 μ L of the test derivative (concentrations ranging from 10−10 to 10−5 M)[4].

  • Self-Validation Control: Define non-specific binding (NSB) by incubating parallel wells with 10 μ M phentolamine (a non-selective α -antagonist)[4].

  • Incubation & Harvesting: Incubate the mixture at 30°C for 30 minutes to reach equilibrium[4]. Rapidly filter the reaction through GF/B glass fiber filters using a cell harvester, washing three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity (DPM) using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Workflow Step1 Membrane Prep Tissue/Cell Homogenization Step2 Radioligand Incubation [3H]-Prazosin + Ligand Step1->Step2 Step3 Filtration & Washing Glass Fiber Filters Step2->Step3 Step4 Scintillation Counting Radioactivity Measurement Step3->Step4 Step5 Data Analysis Ki Determination Step4->Step5

Step-by-step workflow for the competitive radioligand binding assay.

References

  • Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3.
  • Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. ACS Chemical Neuroscience.
  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv
  • Photoinduced Electron Transfer-Based Fluorescent Agonists for α1-Adrenergic Receptors Imaging.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride
Reactant of Route 2
(S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride
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